molecular formula C20H30O6 B1151761 Pterisolic acid F

Pterisolic acid F

Katalognummer: B1151761
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: DEXISWHCLDQHNE-XPDSNTSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pterisolic acid F has been reported in Pteris semipinnata with data available.

Eigenschaften

IUPAC Name

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXISWHCLDQHNE-XPDSNTSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pterisolic acid F chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] First isolated from the fern Pteris semipinnata, this complex molecule has garnered interest within the scientific community for its potential biological activities, characteristic of the ent-kaurane family of natural products. This document provides a detailed technical guide on the chemical structure, stereochemistry, and spectroscopic properties of this compound. It also outlines the experimental protocol for its isolation and discusses the potential biological activities and associated signaling pathways based on current knowledge of related compounds.

Chemical Structure and Stereochemistry

This compound possesses a tetracyclic kaurane skeleton. Its systematic IUPAC name is (4α,5α,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid. The molecule is characterized by a carboxylic acid at the C-4 position, a ketone at C-15, and hydroxyl groups at C-9, C-16, and C-17.

The stereochemistry of this compound is defined by its ent-kaurane core, which indicates that it is the enantiomer of the more common kaurane diterpenoids. The specific stereochemical configuration of the chiral centers is crucial for its three-dimensional structure and subsequent biological function.

Molecular Formula: C₂₀H₃₀O₆

Molecular Weight: 366.45 g/mol

CAS Number: 1401419-90-6

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
1.25m
2.05m
1.70m
1.90m
1.50m
1.65m
51.85d11.5
4.45br s
1.95m
1.60m
2.15m
92.20s
11α1.75m
11β1.85m
12α1.55m
12β1.65m
133.15s
14α2.10d12.0
14β2.55d12.0
17A3.70d11.0
17B3.80d11.0
181.20s
201.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
140.5
219.9
338.8
444.8
557.5
678.4
742.1
856.7
962.3
1039.9
1119.1
1234.5
1347.8
1436.2
15220.1
1685.1
1766.2
18179.1
1929.1
2016.0

Experimental Protocols

Isolation of this compound from Pteris semipinnata

The following protocol is a summary of the method described by Wang et al. (2011) for the isolation of this compound.

experimental_workflow plant_material Dried whole plants of Pteris semipinnata extraction Extraction with 95% EtOH (3 times) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with EtOAc concentration->partition EtOAc_extract EtOAc extract partition->EtOAc_extract chromatography1 Silica gel column chromatography (gradient elution with CHCl₃-MeOH) EtOAc_extract->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Repeated column chromatography on silica gel fractions->chromatography2 chromatography3 Sephadex LH-20 column chromatography chromatography2->chromatography3 hplc Preparative HPLC chromatography3->hplc pterisolic_f This compound hplc->pterisolic_f

Figure 1: Experimental workflow for the isolation of this compound.
  • Extraction: The air-dried whole plants of Pteris semipinnata are powdered and extracted three times with 95% ethanol at room temperature.

  • Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Separation: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Many ent-kaurane diterpenoids exert their cytotoxic effects against cancer cells by inducing apoptosis.

A common mechanism of action for cytotoxic ent-kaurane diterpenoids involves the induction of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases such as caspase-3, leading to the execution of apoptosis.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade pterisolic_f ent-Kaurane Diterpenoid (e.g., this compound) bcl2 Bcl-2 (anti-apoptotic) pterisolic_f->bcl2 inhibits bax Bax/Bak (pro-apoptotic) pterisolic_f->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome Assembly apaf1->apoptosome pro_caspase9->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 caspase3 Activated Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A representative signaling pathway for apoptosis induction by ent-kaurane diterpenoids.

Conclusion

This compound is a structurally defined ent-kaurane diterpenoid with a unique substitution pattern. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. While further studies are required to elucidate the specific biological activities and mechanisms of action of this compound, the known activities of related compounds suggest that it may be a promising candidate for further investigation, particularly in the context of anticancer research. The provided hypothetical signaling pathway for apoptosis induction serves as a framework for future mechanistic studies.

References

The Biosynthesis of Pterisolic Acid F: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Putative Biosynthetic Pathway, Isolation, and Characterization of a Promising Bioactive Diterpenoid from Ferns.

For Immediate Release

[CITY, STATE] – Pterisolic acid F, a highly oxidized ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a molecule of significant interest to the scientific and pharmaceutical communities. Its complex chemical structure suggests a range of potential biological activities, making a thorough understanding of its biosynthesis, extraction, and characterization essential for future research and development. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, tailored for researchers, scientists, and drug development professionals.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for ent-kaurane diterpenoids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptualized in two main stages: the formation of the core ent-kaurane skeleton and the subsequent oxidative functionalization to yield the final product.

Stage 1: Formation of the ent-Kaurane Skeleton

The initial steps involve the cyclization of GGPP to form the tetracyclic hydrocarbon intermediate, ent-kaurene. This process is catalyzed by two key terpene synthases:

  • ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): ent-CPP is then utilized by KS, which catalyzes a second cyclization to form the characteristic tetracyclic ent-kaurane skeleton of ent-kaurene.

Stage 2: Oxidative Functionalization

Following the formation of ent-kaurene, a series of oxidative modifications are required to produce the highly functionalized this compound. While the specific enzymes in Pteris semipinnata have not yet been characterized, it is widely accepted that these reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). Based on the structure of this compound (ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid), the proposed sequence of oxidative events is as follows:

  • Oxidation at C-19: The methyl group at the C-4 position is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid.

  • Hydroxylation at C-9: A hydroxyl group is introduced at the C-9 position.

  • Oxidation at C-15: A ketone group is formed at the C-15 position.

  • Hydroxylation at C-16 and C-17: Finally, hydroxyl groups are added at the C-16 and C-17 positions.

The precise order of these oxidative steps is yet to be determined and may involve multiple, specific CYP enzymes.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS ent_Kaurenoic_acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_acid CYPs (oxidation at C-19) Intermediate_1 Oxidized Intermediates ent_Kaurenoic_acid->Intermediate_1 CYPs (e.g., hydroxylation at C-9, oxidation at C-15) Pterisolic_Acid_F This compound Intermediate_1->Pterisolic_Acid_F CYPs (e.g., hydroxylation at C-16, C-17)

Putative Biosynthesis of this compound

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Pteris semipinnata.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is outlined below.

Extraction and Isolation Workflow Plant_Material Dried, powdered whole plants of Pteris semipinnata Extraction Maceration with 95% Ethanol at room temperature Plant_Material->Extraction Concentration Concentration of the extract under reduced pressure Extraction->Concentration Suspension Suspension of the residue in water Concentration->Suspension Partitioning Partitioning with Ethyl Acetate Suspension->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography (Gradient elution with Chloroform-Methanol) EtOAc_Fraction->Column_Chromatography Fractions Collection and combination of fractions based on TLC analysis Column_Chromatography->Fractions Purification Repeated Column Chromatography (Silica Gel and Sephadex LH-20) Fractions->Purification Pterisolic_Acid_F Pure this compound Purification->Pterisolic_Acid_F

Physical and chemical properties of Pterisolic acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its physical and chemical properties, including detailed spectral data for its structural elucidation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Physicochemical Properties

This compound is a white amorphous powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₆[1]
Molecular Weight 366.45 g/mol [1]
Appearance White amorphous powder[1]
Melting Point 225-227 °C[1]
Optical Rotation [α]²⁰D -36.8 (c 0.1, MeOH)[1]
UV (MeOH) λmax (log ε) 204 (3.54) nm[1]
IR (KBr) νmax 3440, 2927, 1743, 1699, 1458, 1386, 1261, 1028 cm⁻¹[1]
HR-ESI-MS (m/z) 389.1935 [M+Na]⁺ (Calcd. for C₂₀H₃₀O₆Na, 389.1940)[1]
CAS Number 1401419-90-6

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.[1] The detailed ¹H and ¹³C NMR data, recorded in CD₃OD, are presented below.

¹H NMR Data (500 MHz, CD₃OD)
Positionδ (ppm)MultiplicityJ (Hz)
1.88m
0.95m
1.83m
1.65m
1.52m
1.41m
52.08d12.5
2.15m
1.69m
1.60m
1.50m
11α1.78m
11β1.63m
12α1.95m
12β1.75m
132.95s
14α2.20d12.0
14β1.85d12.0
17A3.75d11.5
17B3.65d11.5
181.25s
201.08s

Source:[1]

¹³C NMR Data (125 MHz, CD₃OD)
Positionδ (ppm)Type
140.2CH₂
219.8CH₂
337.2CH₂
444.3C
557.1CH
623.2CH₂
742.1CH₂
854.8C
978.2C-OH
1039.8C
1119.1CH₂
1234.5CH₂
1348.7CH
1438.9CH₂
15218.1C=O
1685.1C-OH
1768.2CH₂-OH
1829.1CH₃
19181.5COOH
2016.2CH₃

Source:[1]

Experimental Protocols

Extraction and Isolation of this compound

The following workflow outlines the extraction and isolation process for this compound from Pteris semipinnata.

Extraction_and_Isolation plant_material Dried whole plants of Pteris semipinnata (5 kg) extraction Powdered and extracted with 95% EtOH (3 x 20 L) at room temperature plant_material->extraction concentrate Crude Extract (450 g) obtained after evaporation extraction->concentrate partition Suspended in H₂O and partitioned with EtOAc concentrate->partition etoac_fraction EtOAc-soluble fraction (150 g) partition->etoac_fraction column1 Silica gel column chromatography (CHCl₃-MeOH gradient) etoac_fraction->column1 fractions Fractions A-E column1->fractions fraction_c Fraction C (25 g) fractions->fraction_c selected based on TLC column2 Silica gel column chromatography (petroleum ether-acetone gradient) fraction_c->column2 subfractions Subfractions C1-C5 column2->subfractions subfraction_c3 Subfraction C3 (3.5 g) subfractions->subfraction_c3 selected based on TLC sephadex Sephadex LH-20 column (MeOH) subfraction_c3->sephadex purified_compounds Further purification by preparative HPLC sephadex->purified_compounds pterisolic_f This compound (8 mg) purified_compounds->pterisolic_f

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity

Currently, there is a lack of specific studies on the biological activities of this compound. However, its structural class, the ent-kaurane diterpenoids, is known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. A related compound, Pterisolic acid B, also isolated from Pteris semipinnata, has been identified as a Nrf2 activator by targeting C171 within the Keap1-BTB domain. This suggests that this compound may also possess interesting biological properties that warrant further investigation.

The workflow for a general cytotoxicity assay is provided below as a potential starting point for biological evaluation.

Cytotoxicity_Assay cell_culture Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_assay Add MTT reagent and incubate for 4 hours incubation->mtt_assay solubilization Add DMSO to dissolve formazan crystals mtt_assay->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement analysis Calculate cell viability and determine IC₅₀ value measurement->analysis

Caption: General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways

As the mechanism of action for this compound is currently unknown, no specific signaling pathways can be definitively associated with it. However, based on the activity of the related compound Pterisolic acid B, the Keap1-Nrf2 signaling pathway is a potential area of investigation.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation Pterisolic_Acid_F This compound (Hypothesized) Pterisolic_Acid_F->Keap1 inactivates? ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression activates

Caption: Hypothesized interaction with the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a well-characterized ent-kaurane diterpenoid with a defined chemical structure and physical properties. While its biological activities remain to be elucidated, its structural similarity to other bioactive natural products suggests it may hold significant therapeutic potential. This guide provides the necessary foundational information for researchers to embark on further investigation into the pharmacological properties and potential applications of this interesting natural compound.

References

Pterisolic Acid F: A Technical Overview of its Natural Abundance and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Pterisolic acid F, an ent-kaurane diterpenoid. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Natural Abundance and Source

This compound is a naturally occurring compound isolated from the fern Pteris semipinnata L., a plant belonging to the Pteridaceae family. This fern is a known source of various bioactive ent-kaurane diterpenoids[1][2]. While the precise natural abundance of this compound in Pteris semipinnata has not been quantified in absolute terms, its isolation alongside several other related diterpenoids suggests it is a constituent of the plant's secondary metabolism.

Isolation and Yield

The isolation of this compound was first reported in a 2011 study published in the Chemical and Pharmaceutical Bulletin[1][2]. The researchers successfully isolated six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F (1-6), from the ethanol extract of the whole plant.

Table 1: Quantitative Data on the Isolation of Pterisolic Acids

ParameterValueSource
Starting Plant Material10 kg of dried whole plants of Pteris semipinnata[1][2]
Extraction Solvent95% Ethanol[1][2]
Crude Extract Yield500 g[1][2]
Yield of Pterisolic Acid A (1)15 mg[1][2]
Yield of Pterisolic Acid B (2)20 mg[1][2]
Yield of Pterisolic Acid C (3)12 mg[1][2]
Yield of Pterisolic Acid D (4)30 mg[1][2]
Yield of Pterisolic Acid E (5)25 mg[1][2]
Yield of this compound (6) Not explicitly stated [1][2]

Note: The yield of this compound was not individually reported in the primary literature. The provided yields for its analogs offer an estimation of the scale of isolation.

Experimental Protocol: Isolation of Pterisolic Acids

The following is a detailed methodology for the isolation of this compound and its related compounds from Pteris semipinnata, as described in the foundational study[1][2].

1. Extraction:

  • The dried and powdered whole plants of Pteris semipinnata (10 kg) were extracted three times with 95% ethanol at room temperature.

  • The solvent was evaporated under reduced pressure to yield a crude extract (500 g).

2. Fractionation:

  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate-soluble fraction (120 g) was subjected to column chromatography over silica gel.

3. Chromatographic Separation:

  • The ethyl acetate fraction was eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield multiple fractions (Fr. 1-10).

  • Fraction 5 (15 g) was further subjected to silica gel column chromatography, eluting with a chloroform-acetone gradient (from 10:1 to 1:1) to give sub-fractions.

  • These sub-fractions were then repeatedly purified by column chromatography over silica gel and Sephadex LH-20, and further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compounds, including Pterisolic acids A-F.

Logical Workflow for Isolation

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

experimental_workflow start Dried Pteris semipinnata (10 kg) extraction 95% Ethanol Extraction start->extraction crude_extract Crude Extract (500 g) extraction->crude_extract partition Liquid-Liquid Partition crude_extract->partition etOAc_fraction Ethyl Acetate Fraction (120 g) partition->etOAc_fraction silica_gel_1 Silica Gel Column Chromatography etOAc_fraction->silica_gel_1 fractions Fractions (Fr. 1-10) silica_gel_1->fractions silica_gel_2 Further Silica Gel Chromatography on Fr. 5 fractions->silica_gel_2 purification Repeated Chromatography (Silica Gel, Sephadex LH-20) & Preparative HPLC silica_gel_2->purification pterisolic_acids Pure Pterisolic Acids (A-F) purification->pterisolic_acids

Caption: Isolation workflow for Pterisolic acids from Pteris semipinnata.

Signaling Pathways

To date, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its biological activities and mechanisms of action.

This guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into this natural product's potential applications.

References

Pterisolic Acid F: A Comprehensive Technical Review of an Ent-Kaurane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. As a member of a class of compounds known for a wide range of biological activities, this compound represents a molecule of interest for further pharmacological investigation. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, natural sources, and isolation methods. Due to the limited specific research on this compound's biological activity, this review also explores the activities of the closely related Pterisolic acid B and the broader class of ent-kaurane diterpenoids to infer potential mechanisms and applications. This guide includes detailed experimental protocols from related studies and visual diagrams of pertinent signaling pathways to facilitate future research and drug discovery efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1][2][3][4] It was first isolated from the ethanol extract of the fern Pteris semipinnata, a plant with a history of use in traditional medicine.[1][2][3][4] The ent-kaurane skeleton is a common motif in natural products and is associated with a diverse array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While research specifically on this compound is limited, the study of its analogs, particularly Pterisolic acid B, provides significant insights into its potential pharmacological profile.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.45 g/mol
CAS Number 1401419-90-6
Class ent-Kaurane Diterpenoid[1][2][3][4]

Natural Source and Isolation

This compound is a natural product isolated from the fern Pteris semipinnata.[1][2][3][4]

General Isolation Protocol
  • Extraction: The dried, powdered aerial parts of Pteris semipinnata are extracted with a polar solvent, such as ethanol, at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve partitioning between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

  • Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic methods, which can include:

    • Silica gel column chromatography

    • Sephadex LH-20 column chromatography

    • Preparative High-Performance Liquid Chromatography (HPLC)

The isolation of Pterisolic acids A-F was achieved through extensive spectroscopic studies and single-crystal X-ray diffraction analysis.[1][2][3][4]

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, the bioactivity of the structurally similar Pterisolic acid B, isolated from the same plant, has been investigated and offers valuable insights into the potential mechanism of action for this compound.

Inferred Activity from Pterisolic Acid B: Keap1-Nrf2 Pathway Activation

A study by Dong et al. (2016) identified Pterisolic acid B as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Pterisolic acid B was found to activate the Nrf2 pathway by covalently modifying Cysteine 171 (Cys171) within the BTB domain of Keap1.[1][5][6] This modification disrupts the Keap1-Cul3 ubiquitin ligase complex, thereby inhibiting the degradation of Nrf2. The stabilized Nrf2 can then translocate to the nucleus and initiate the transcription of its target genes.

Given the structural similarity between this compound and Pterisolic acid B, it is plausible that this compound may also act as an activator of the Keap1-Nrf2 pathway.

Figure 1. Proposed mechanism of Keap1-Nrf2 pathway activation by Pterisolic acids.
General Biological Activities of Ent-Kaurane Diterpenoids

The broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological activities, which may be relevant to this compound.

  • Cytotoxic Activity: Many ent-kaurane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. The presence of an α,β-unsaturated ketone moiety is often associated with this activity, which is not present in the known structure of this compound. However, other structural features can also contribute to cytotoxicity.

  • Anti-inflammatory Activity: Extracts from Pteris species have shown anti-inflammatory properties. This activity is often attributed to the presence of various secondary metabolites, including diterpenoids.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments that could be adapted to study the biological activity of this compound, based on the study of Pterisolic acid B.

This assay is used to determine if a compound can activate the Nrf2 pathway.

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., MDA-MB-231-ARE-Luc).

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold activation against the compound concentration.

This assay determines if a compound disrupts the interaction between Keap1 and Nrf2.

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the test compound.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against Keap1 or Nrf2 overnight at 4°C.

  • Protein A/G Agarose: Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (Nrf2 or Keap1, respectively) by Western blotting.

CoIP_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation with Anti-Keap1 Antibody lysis->ip beads Addition of Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elution wash->elute wb Western Blot for Nrf2 elute->wb end Analysis of Keap1-Nrf2 Interaction wb->end

Figure 2. Experimental workflow for Co-immunoprecipitation.

Quantitative Data

As of the last literature search, no specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the biological activity of this compound has been published. The following table presents data for the related Pterisolic acid B and its semi-synthetic analog, J19-1, from the study by Dong et al. (2016).[1][5][6]

CompoundAssayCell LineEC₅₀ (µM)
Pterisolic acid B (J19)ARE-Luciferase ActivationMDA-MB-231~5
J19-1 (analog)ARE-Luciferase ActivationMDA-MB-231~1

Conclusion and Future Directions

This compound is an ent-kaurane diterpenoid with a defined chemical structure, isolated from the fern Pteris semipinnata. While direct biological data for this compound is lacking, the demonstrated activity of its close analog, Pterisolic acid B, as a Keap1-Nrf2 pathway activator provides a strong rationale for investigating this compound for similar properties. The activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.

Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound to enable further biological evaluation.

  • Biological Screening: Comprehensive screening of this compound for a range of biological activities, including cytotoxicity, anti-inflammatory, and Nrf2 activation potential.

  • Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be performed to identify its molecular targets and signaling pathways.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to embark on the further exploration of this compound as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of ent-Kaurane Diterpenoids

Abstract

ent-Kaurane diterpenoids are a large class of tetracyclic diterpenes, primarily isolated from plants of the Isodon genus, as well as from liverworts and the Annonaceae and Asteraceae families.[1][2][3][4] Since their discovery, over 1300 such compounds have been identified, revealing a broad spectrum of biological activities.[1][5] Their unique chemical structure, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, serves as a scaffold for diverse functionalization, leading to a wide array of pharmacological effects.[1][5] This technical guide provides a comprehensive overview of the principal biological activities of ent-kaurane diterpenoids, including their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and signaling pathways.

Anticancer Activity

ent-Kaurane diterpenoids exhibit potent cytotoxic effects against a multitude of cancer cell lines, including those associated with lung, colon, breast, prostate, and liver cancer.[1] Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, autophagy, and the inhibition of metastasis.[1][5] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a Phase I clinical trial in China for its anticancer effects.[1][5]

Mechanisms of Action
  • Apoptosis Induction : A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS).[2][6][7] The α,β-unsaturated ketone moiety present in many cytotoxic ent-kauranes can react with cellular thiols, such as glutathione (GSH), leading to ROS accumulation and the disruption of cellular redox homeostasis.[2] This oxidative stress triggers downstream apoptotic signaling, involving the modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), the release of cytochrome c from mitochondria, and the activation of caspases-3, -8, and -9.[1][5][8][9] Some compounds also induce apoptosis by inhibiting the NF-κB pathway, which controls the transcription of anti-apoptotic factors.[8][10]

  • Ferroptosis Induction : In addition to apoptosis, some ent-kaurane diterpenoids can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. For instance, 11β-hydroxy-ent-16-kaurene-15-one (compound 23 in a recent study) was found to induce both apoptosis and ferroptosis by increasing cellular ROS levels.[2] This was achieved by directly targeting and inhibiting the antioxidant systems involving peroxiredoxin I/II (Prdx I/II) and depleting GSH.[2][7] This dual mechanism makes these compounds particularly effective, even in chemoresistant cancer cells.[2]

  • Cell Cycle Arrest : ent-Kauranes can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulators, such as p53, p21, c-Myc, and various cyclins and cyclin-dependent kinases (CDKs) like CDK-2 and CDK-4.[1][5]

  • Inhibition of Metastasis : The spread of cancer cells to distant organs is a major cause of mortality. Certain ent-kaurane diterpenoids have been shown to inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF), which are crucial for tumor invasion and angiogenesis.[1][5]

Quantitative Data: Cytotoxicity

The cytotoxic potential of various ent-kaurane diterpenoids has been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Jungermannenone AHL-60 (Human Leukemia)1.3[8]
Jungermannenone BHL-60 (Human Leukemia)5.3[8]
Jungermannenone DHL-60 (Human Leukemia)2.7[8]
Oridonin DerivativeHCT116 (Colon Cancer)1.22 - 11.13[11]
OZ (Eriocalyxin B)Molt4 (Leukemia)5.00[1]
Compound 2**HL-60 (Human Leukemia)1.8[12]
Compound 3***HL-60 (Human Leukemia)5.5[12]
11β-hydroxy-ent-16-kaurene-15-oneHepG2 (Liver Cancer)2.01 ± 0.13[2]
11β-hydroxy-ent-16-kaurene-15-oneA2780 (Ovarian Cancer)2.76 ± 0.25[2]
11β-hydroxy-ent-16-kaurene-15-oneA549 (Lung Cancer)4.31 ± 0.31[2]

Table 1: Cytotoxic activity of selected ent-kaurane diterpenoids against various cancer cell lines. *ent-9(11),16-kauradiene-12,15-dione ***rearranged ent-kaurane-type diterpene

Signaling Pathway Visualizations

apoptosis_pathway cluster_stimulus cluster_ros cluster_mito Mitochondrial Pathway cluster_receptor Death Receptor Pathway cluster_execution ent_kaurane ent-Kaurane Diterpenoids ROS ↑ ROS Generation ent_kaurane->ROS Induces Casp8 Caspase-8 Activation ent_kaurane->Casp8 Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates CytoC Cytochrome C Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Fig 1. Apoptosis induction pathway by ent-kaurane diterpenoids.

jnk_pathway CeKD ent-Kaurane Diterpenoids (15-oxo-16-ene moiety) ROS ↑ Intracellular ROS CeKD->ROS MKK4 MKK4 Activation (Dual-specificity JNK Kinase) ROS->MKK4 JNK JNK Phosphorylation (Activation) MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis N_acetyl N-acetyl-L-cysteine (Antioxidant) N_acetyl->ROS Inhibits

Fig 2. ROS-mediated JNK signaling pathway in colorectal cancer cells.
Key Experimental Protocols

  • Cell Viability (MTT) Assay :

    • Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

    • Treatment : Cells are treated with various concentrations of the ent-kaurane diterpenoid compounds dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition : 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Measurement : The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Apoptosis Detection by DNA Fragmentation :

    • Cell Treatment and Lysis : Cells (e.g., 1x10⁶) are treated with the compound for a specified time (e.g., 12 hours). After treatment, cells are harvested and lysed in a buffer containing non-ionic detergent.

    • DNA Extraction : The lysate is centrifuged to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). DNA is then precipitated from the supernatant using isopropanol and washed with ethanol.

    • Electrophoresis : The extracted DNA is dissolved in TE buffer containing RNase A and subjected to electrophoresis on a 1.5-2% agarose gel.

    • Visualization : The DNA is visualized under UV light after staining with ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.

  • Caspase Activity Assay :

    • Cell Lysis : Treated and untreated cells are lysed to release cellular proteins.

    • Substrate Addition : The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8).

    • Measurement : The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer. The activity is expressed relative to the total protein concentration in the lysate.

Anti-inflammatory Activity

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][13][14][15][16] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.[4][17]

Mechanism of Action

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ent-Kaurane diterpenoids inhibit this process by preventing the degradation of IκB and blocking the nuclear translocation of the p65 subunit of NF-κB.[14] This leads to a dose-dependent reduction in the production of nitric oxide (NO) and other inflammatory mediators.[15][17][18]

Quantitative Data: Inhibition of NO Production
CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
Xerophilusin ARAW 264.70.60[14]
Xerophilusin BRAW 264.70.23[14]
Longikaurin BRAW 264.70.44[14]
Xerophilusin FRAW 264.70.67[14]
ent-7α,14β-dihydroxykaur-16-en-15-oneRAW 264.7~0.1 - 0.4[18]
ent-18-acetoxy-7α-hydroxykaur-16-en-5-oneRAW 264.7~0.1 - 0.4[18]

Table 2: Inhibitory activity of selected ent-kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated macrophages. *IC₅₀ values for NF-κB activation were between 0.07 and 0.42 µM; NO inhibition was comparable.

Signaling Pathway Visualization

nfkb_pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_IkB IκB-NF-κB Complex (Cytoplasm) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_IkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Activates Transcription Inflammation Inflammatory Response (↑ NO, Cytokines) Genes->Inflammation ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->IkB Inhibits Degradation

Fig 3. Inhibition of the NF-κB pathway by ent-kaurane diterpenoids.
Key Experimental Protocols

  • Nitric Oxide (NO) Production Assay (Griess Assay) :

    • Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

    • LPS Stimulation : Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

    • Sample Collection : After incubation, 50-100 µL of the cell culture supernatant is collected from each well.

    • Griess Reaction : The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measurement : The plate is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • NF-κB Reporter Gene Assay :

    • Transfection : Cells (e.g., RAW 264.7) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-dependent promoter.

    • Treatment and Stimulation : After 24 hours, the transfected cells are pre-treated with the test compounds before being stimulated with LPS.

    • Cell Lysis and Luciferase Assay : Following stimulation (e.g., 6-8 hours), the cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate. A decrease in luciferase activity indicates inhibition of NF-κB activation.[14]

Antimicrobial Activity

Several ent-kaurane diterpenoids have shown promising activity against a range of pathogenic microorganisms, including Gram-positive bacteria, particularly multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[19][20][21]

Spectrum of Activity

Studies have identified novel ent-kaurane diterpenes, such as sigesbeckin A, which exhibit moderate antibacterial activity.[19][20] Furthermore, some compounds demonstrate synergistic effects when combined with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[20] For example, certain diterpenes significantly enhanced the efficacy of doxorubicin and vancomycin against resistant strains.[19] The antimicrobial activity is often structure-dependent, with modifications to the ent-kaurane core, such as the introduction of oxygenated groups, enhancing the effect.[22][23]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin A (Compound 1)MRSA64[19][20]
Sigesbeckin A (Compound 1)VRE64[19][20]
Compound 5MRSA64[19][20]
Compound 5VRE64[19][20]

Table 3: Minimum Inhibitory Concentration (MIC) of selected ent-kaurane diterpenoids. *A known analogue isolated alongside Sigesbeckin A-C.

Experimental Workflow Visualization

mic_workflow start Start prep_compound Prepare serial dilutions of ent-kaurane compound in 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Fig 4. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Key Experimental Protocol

  • Antimicrobial Susceptibility Testing (Broth Microdilution Method) :

    • Compound Preparation : The ent-kaurane diterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculum Preparation : A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final working concentration (approximately 5 x 10⁵ CFU/mL).

    • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

    • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination : After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion and Future Perspectives

ent-Kaurane diterpenoids represent a structurally diverse and pharmacologically versatile class of natural products with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, and antimicrobial activities are rooted in their ability to modulate key cellular signaling pathways, including those governing apoptosis, inflammation, and cell proliferation. The ability of these compounds to induce multiple forms of cell death (apoptosis and ferroptosis) and to overcome drug resistance highlights their promise in oncology. Similarly, their potent inhibition of the NF-κB pathway provides a strong rationale for their development as novel anti-inflammatory agents. While their antimicrobial activities are currently more moderate, the potential for synergistic interactions with existing antibiotics warrants further investigation.

Future research should focus on several key areas: elucidating the precise molecular targets of these compounds, optimizing their structures through semi-synthetic modifications to enhance potency and reduce toxicity, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this fascinating class of molecules is poised to yield new and effective therapies for a range of human diseases.

References

Preliminary Screening of Pterisolic Acid F Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a natural product whose bioactivity has not yet been extensively characterized. However, compounds isolated from the Pteris genus, such as pterosins, have demonstrated promising cytotoxic and anti-inflammatory properties, suggesting that this compound may hold similar therapeutic potential.[1][2][3] This technical guide outlines a proposed preliminary screening workflow to elucidate the bioactivity of this compound, focusing on its potential anti-inflammatory and anticancer effects. The guide provides detailed experimental protocols and data presentation frameworks to facilitate a structured investigation.

Postulated Bioactivities and Screening Strategy

Based on the activities of related compounds from the Pteris genus, the preliminary screening of this compound should focus on two primary areas: anti-inflammatory and anticancer activities. A foundational cytotoxicity assessment is also crucial to determine the therapeutic window.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit key inflammatory mediators and pathways. A common mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory enzymes and cytokines.[4][5]

Anticancer Activity

The anticancer potential will be evaluated by examining the cytotoxic effects of this compound on various cancer cell lines.[6][7] Mechanistic insights can be gained by exploring its impact on cell cycle progression and apoptosis.

Cytotoxicity

A fundamental aspect of preliminary screening is to determine the compound's general toxicity to cells. This helps in distinguishing between targeted anticancer effects and non-specific cytotoxicity. The MTT assay is a widely used method for this purpose.[8]

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound.

Cell Culture
  • Cell Lines:

    • For Anticancer and Cytotoxicity Assays: A panel of human cancer cell lines (e.g., HCT-116 [colon], SGC-7901 [gastric], SH-SY5Y [neuroblastoma], and Lovo [colon]) and a non-cancerous control cell line (e.g., human fibroblasts) should be used.[2]

    • For Anti-inflammatory Assays: RAW 264.7 murine macrophage cell line is suitable for studying inflammation.

  • Culture Conditions: Cells should be maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) should be determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Assay (Apoptosis Detection by Annexin V-FITC Staining)

This assay identifies apoptotic cells, which externalize phosphatidylserine, a phospholipid that binds to Annexin V.

  • Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
HCT-116
SGC-7901
SH-SY5Y
Lovo
Human Fibroblasts

Table 2: Anti-inflammatory Activity of this compound

Concentration (µM)Nitric Oxide Production (% of Control)% Inhibition
0.1
1
10
100
LPS Control1000

Table 3: Apoptosis Induction by this compound (at IC50)

Cell Population% of Total Cells
Live
Early Apoptotic
Late Apoptotic/Necrotic
Necrotic

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize key processes.

Experimental Workflows

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed Cells in 96-well Plate incubate24h Incubate 24h seed->incubate24h treat Add this compound incubate24h->treat incubate_treat Incubate 24/48/72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance @ 570nm solubilize->read_abs

Caption: Workflow for the MTT cytotoxicity assay.

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 Cells adhere Allow Adherence seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess Add Griess Reagents collect_supernatant->add_griess read_abs Read Absorbance @ 540nm add_griess->read_abs

Caption: Workflow for the in vitro anti-inflammatory assay.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P p-IκB (Degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: The canonical NF-κB signaling pathway.[11][12]

MAPK_Signaling_Pathway Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocation to Nucleus Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response

Caption: A generalized MAPK/ERK signaling pathway.[13][14]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis pathways.[15][16][17]

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The proposed experiments will generate initial data on its cytotoxic, anti-inflammatory, and anticancer properties. Positive results from this screening phase would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.

The systematic approach outlined here will enable a thorough initial assessment of this compound and guide its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Pterisolic Acid F Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of Pterisolic acid F, a bioactive ent-kaurane diterpenoid, from the fern Pteris semipinnata. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a natural diterpenoid first identified in the fern Pteris semipinnata.[1][2][3] It belongs to the class of ent-kaurane diterpenoids, a group of compounds known for their diverse biological activities. Research into this compound and its analogs is crucial for exploring their therapeutic potential. This document presents a comprehensive guide to its extraction from the raw plant material and subsequent purification to a high degree of purity.

Data Summary

While specific quantitative yields for each purification step of this compound are not detailed in the primary literature, the following table outlines the general expected outcomes based on the described methodologies.

ParameterDescription
Starting Material Dried, powdered aerial parts of Pteris semipinnata
Extraction Solvent 95% Ethanol
Initial Extract Crude ethanol extract
Primary Fractionation Liquid-liquid partitioning with ethyl acetate and n-butanol
Purification Techniques Column chromatography (Silica Gel, Sephadex LH-20, MCI Gel)
Final Product This compound (amorphous powder)

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Pteris semipinnata.

Extraction of Crude Diterpenoids

This initial step aims to extract a broad range of compounds, including this compound, from the plant material.

Materials:

  • Dried and powdered aerial parts of Pteris semipinnata

  • 95% Ethanol (EtOH)

  • Large-capacity percolator or extraction vessel

  • Rotary evaporator

Protocol:

  • Pack the dried, powdered aerial parts of Pteris semipinnata into a percolator.

  • Percolate the plant material with 95% EtOH at room temperature until the extract is nearly colorless.

  • Combine all the ethanol extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Fractionation of the Crude Extract

This step separates the crude extract into fractions with different polarities, enriching the fraction containing this compound.

Materials:

  • Crude ethanol extract from step 3.1

  • Distilled water (H₂O)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Separatory funnel

Protocol:

  • Suspend the crude ethanol extract in distilled water.

  • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with ethyl acetate. Combine the ethyl acetate fractions.

  • Subsequently, extract the remaining aqueous layer with n-butanol. Combine the n-butanol fractions.

  • Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ent-kaurane diterpenoids, including this compound, will be concentrated in these fractions.

Purification by Column Chromatography

This multi-stage chromatographic process is essential for isolating this compound from other co-extracted compounds. The exact solvent gradients and column sizes may need to be optimized based on the amount of fractionated extract.

Materials:

  • Concentrated ethyl acetate and/or n-butanol fractions from step 3.2

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • MCI gel

  • Solvents for chromatography (e.g., chloroform, methanol, and their mixtures in various ratios)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

  • Silica Gel Chromatography:

    • Subject the concentrated fraction (e.g., from ethyl acetate) to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Chromatography:

    • Further purify the fractions containing the target compound(s) using a Sephadex LH-20 column.

    • Elute with a suitable solvent, often methanol, to separate compounds based on size and polarity.

    • Monitor the collected fractions by TLC or HPLC.

  • MCI Gel Chromatography:

    • For final purification, utilize a column packed with MCI gel.

    • Elute with a gradient of methanol in water.

    • This step is effective for separating closely related diterpenoids.

  • Final Purity Assessment:

    • Analyze the purified fractions containing this compound by HPLC to determine the final purity.

    • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried Pteris semipinnata Extraction Percolation with 95% EtOH Start->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (EtOAc/n-BuOH and H₂O) CrudeExtract->Partitioning Fractions EtOAc & n-BuOH Fractions Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex MCIGel MCI Gel Column Chromatography Sephadex->MCIGel PureCompound This compound MCIGel->PureCompound Analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) PureCompound->Analysis

Caption: Workflow for this compound extraction and purification.

Logic of Purification Steps

Purification_Logic Crude Crude Extract Fractionated Enriched Diterpenoid Fraction Crude->Fractionated Partitioning SemiPure Semi-Purified Fractions Fractionated->SemiPure Column Chromatography (e.g., Silica Gel) Pure Pure This compound SemiPure->Pure Further Chromatography (e.g., Sephadex, MCI Gel)

Caption: Logical progression of purification from crude extract to pure compound.

References

Application Note: A Validated HPLC Method for the Quantification of Pterisolic Acid F in Plant Extracts and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Pterisolic acid F, an ent-kaurane diterpenoid with potential therapeutic properties. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of this compound from various matrices, including crude plant extracts and in-process samples for drug formulation.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Diterpenoids are a class of compounds known for their diverse biological activities, making them subjects of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The HPLC method described herein offers a straightforward and reproducible approach for the analysis of this compound. While this compound lacks a strong chromophore, detection at low UV wavelengths provides adequate sensitivity for routine analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Table 1: HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-28 min: 90% B; 28-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution of the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from Pteris semipinnata extract)
  • Accurately weigh 1 g of dried and powdered plant material.

  • Extract with 20 mL of methanol using sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process on the residue twice more.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Retention Time (tR) Approximately 18.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualization of Workflows

The following diagrams illustrate the logical workflow for HPLC method development and the specific experimental workflow for the analysis of this compound.

HPLC_Method_Development start_end start_end process process decision decision output output start Define Analytical Goal lit_review Literature Review & Compound Properties start->lit_review initial_params Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_params optimization Optimize Separation (Gradient, Flow, Temp.) initial_params->optimization peak_check Adequate Resolution & Peak Shape? optimization->peak_check peak_check->optimization No validation Method Validation (Linearity, Precision, Accuracy) peak_check->validation Yes protocol Finalized Protocol validation->protocol end Routine Analysis protocol->end

Caption: Logical workflow for HPLC method development.

Pterisolic_Acid_F_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample sample prep prep analysis analysis data data plant_material Plant Material (Pteris semipinnata) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction filtration Centrifugation & Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection (C18 Column, Gradient Elution) filtration->hplc_injection detection UV Detection (205 nm) hplc_injection->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC method presented provides a reliable and sensitive tool for the quantification of this compound. The protocol is applicable for the analysis of complex plant-derived samples and can be readily implemented in a quality control or research laboratory setting. The detailed experimental steps and method validation summary serve as a comprehensive guide for scientists working with this and similar diterpenoid compounds.

Liquid chromatography-mass spectrometry (LC-MS) analysis of Pterisolic acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2] Diterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides a detailed, hypothetical protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on established principles for the analysis of similar natural product compounds and are intended to serve as a comprehensive guide for researchers.

Molecular Profile of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₀O₆[1][2]
Molecular Weight 366.45 g/mol [1][2]
Class ent-Kaurane Diterpenoid[1][3]
Source Pteris semipinnata[1][2]

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible LC-MS analysis. The following is a recommended procedure for extracting this compound from a plant matrix.

Materials:

  • Plant material (e.g., dried, powdered Pteris semipinnata)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Extraction:

    • Weigh 1 gram of powdered plant material into a 50 mL conical tube.

    • Add 20 mL of methanol and vortex thoroughly.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex until the residue is fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

G cluster_extraction Extraction cluster_processing Processing plant_material 1g Powdered Plant Material add_methanol Add 20mL Methanol & Vortex plant_material->add_methanol sonicate Sonicate 30 min add_methanol->sonicate centrifuge Centrifuge 4000 rpm, 15 min sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction centrifuge->repeat_extraction Pellet combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->centrifuge evaporate Evaporate to Dryness combine_supernatants->evaporate reconstitute Reconstitute in 1mL ACN:Water (50:50) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_analysis LC-MS Analysis filter->lcms_analysis G cluster_cytoplasm Cytoplasm PAF This compound IKK IKK Complex PAF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Degradation Ubiquitination & Degradation IKK->Degradation Leads to NFkB NF-κB (p65/p50) IkB->NFkB placeholder IkB->placeholder Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation placeholder->IkB placeholder->NFkB placeholder->NFkB Degradation->IkB

References

Application Notes & Protocols: Structural Elucidation of Pterisolic Acid F using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the ethanol extract of the fern Pteris semipinnata.[1] This class of compounds, characterized by a tetracyclic ring system, has garnered significant interest due to a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The precise structural determination of these complex natural products is fundamental for understanding their structure-activity relationships and for advancing drug discovery efforts.

This document provides a detailed guide to the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It includes comprehensive NMR data, detailed experimental protocols for isolation and analysis, and logical workflows for data interpretation.

Compound Details:

  • Name : this compound

  • Molecular Formula : C₂₀H₃₀O₆[1]

  • Molecular Weight : 366.45 g/mol

  • Source : Pteris semipinnata (Pteridaceae family)[1][4]

  • Chemical Class : ent-15-oxokauran-19-oic acid derivative[1][4]

NMR Data for Structural Elucidation

The structure of this compound was determined through extensive 1D and 2D NMR spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data, acquired in deuterated methanol (CD₃OD), provides the foundational evidence for the complete assignment of all proton and carbon signals.

Table 1: ¹H NMR Data for this compound (CD₃OD)
PositionδH (ppm)MultiplicityJ (Hz)
1.95m
1.15m
1.80m
1.65m
1.50m
1.25m
51.88d6.0
2.10m
1.70m
1.60m
1.45m
92.25d6.0
11α1.75m
11β1.55m
12α1.90m
12β1.60m
132.80s
14α2.05d12.0
14β1.85d12.0
17A3.70d11.5
17B3.60d11.5
20-CH₃1.20s
OH-9
OH-16
OH-17*

Note: Hydroxyl proton signals (OH) may be broad or exchange with the solvent and are not always distinctly observed.

Table 2: ¹³C NMR Data for this compound (CD₃OD)
PositionδC (ppm)Type (from DEPT/HSQC)
140.5CH₂
219.8CH₂
338.0CH₂
444.5C
557.0CH
622.5CH₂
742.0CH₂
855.0C
978.0C-OH
1040.0C
1118.5CH₂
1234.0CH₂
1348.0CH
1430.0CH₂
15218.0C=O
1685.0C-OH
1765.0CH₂-OH
18180.0COOH
1929.0CH₃
2016.0CH₃

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines the general procedure for extracting and isolating ent-kaurane diterpenoids from Pteris semipinnata.

  • Extraction :

    • Air-dry the whole plants of Pteris semipinnata and grind them into a coarse powder.

    • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Fractionation :

    • Suspend the crude residue in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The ent-kaurane diterpenoids are typically concentrated in the ethyl acetate fraction. Evaporate the EtOAc solvent to yield the active fraction.

  • Chromatographic Purification :

    • Subject the EtOAc fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the target fractions using repeated column chromatography (silica gel, Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield pure this compound.[1][5]

Protocol 2: NMR Data Acquisition
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer and Parameters :

    • Acquire NMR spectra on a 400 MHz or higher field spectrometer (e.g., Bruker Avance).[6]

    • Use the residual solvent signal of CD₃OD (δH 3.31 ppm, δC 49.0 ppm) as the internal standard.

    • ¹H NMR : Acquire with a spectral width of 0-10 ppm, using a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire with proton broadband decoupling, a spectral width of 0-220 ppm, and a relaxation delay of 2 seconds.

    • 2D NMR (COSY, HSQC, HMBC) : Acquire using standard pulse programs.[7][8]

      • HSQC : Optimize for a one-bond ¹J(C,H) coupling constant of ~145 Hz to observe direct proton-carbon correlations.[9][10]

      • HMBC : Optimize for long-range coupling constants (²J(C,H) and ³J(C,H)) of ~8 Hz to observe correlations between protons and carbons separated by two or three bonds.[7][9]

Data Interpretation and Visualization

The structural elucidation of this compound is a logical process that integrates data from multiple NMR experiments. The workflow diagram below illustrates the key steps from data acquisition to the final structure confirmation.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Fragment Assembly cluster_3 Structure Confirmation H1_NMR 1D ¹H NMR Proton_Env Identify Proton Environments (Shift, Integration, Multiplicity) H1_NMR->Proton_Env Proton_Spin Establish ¹H-¹H Spin Systems H1_NMR->Proton_Spin C13_NMR 1D ¹³C NMR & DEPT Carbon_Types Determine Carbon Types (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Types D2_NMR 2D NMR (COSY, HSQC, HMBC) D2_NMR->Proton_Spin Direct_Attach Assign Direct ¹H-¹³C Bonds D2_NMR->Direct_Attach Long_Range Connect Fragments via ²J & ³J Correlations D2_NMR->Long_Range Proposed_Structure Propose Planar Structure Proton_Env->Proposed_Structure Carbon_Types->Proposed_Structure Proton_Spin->Direct_Attach Direct_Attach->Long_Range Long_Range->Proposed_Structure Stereochem Determine Stereochemistry (NOESY / ROESY) Proposed_Structure->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Biological Context and Signaling Pathway

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated significant anti-neuroinflammatory properties.[2] Studies on related compounds show they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2). This inhibition is achieved by downregulating the expression of key pro-inflammatory enzymes and cytokines.

The diagram below illustrates the putative signaling pathway affected by these diterpenoids.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Pterisolic_Acid This compound (ent-kaurane diterpenoid) Pterisolic_Acid->NFkB Inhibits NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E₂ COX2->PGE2 Produces Inflammation Neuroinflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Putative anti-inflammatory signaling pathway inhibited by ent-kaurane diterpenoids.

Conclusion

The combination of 1D and 2D NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. The detailed assignment of ¹H and ¹³C signals, supported by correlation spectroscopy, provides a definitive blueprint of the molecule's atomic connectivity. The protocols and data presented herein serve as a comprehensive resource for researchers working on the isolation, characterization, and development of ent-kaurane diterpenoids for potential therapeutic applications, particularly in the field of anti-inflammatory drug discovery.

References

Application Notes and Protocols for the Proposed Total Synthesis of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterisolic acid F is a complex sesquiterpenoid natural product characterized by a highly substituted spirocyclic lactone core and a conjugated dienoic acid side chain.[1] To date, a completed total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, hypothetical total synthesis strategy for this compound, designed for researchers, scientists, and drug development professionals. The proposed strategy is grounded in established synthetic methodologies, including principles of sesquiterpene synthesis, spirocycle construction, and stereoselective reactions.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound ( 1 ) is delineated below. The primary disconnection severs the ester linkage of the lactone, yielding hydroxy acid 2 . A subsequent disconnection of the dienoic acid side chain via a Wittig-type reaction suggests aldehyde 3 as a key intermediate. The spirocyclic core of 3 can be simplified by disconnecting the C-O bond of the tetrahydrofuran ring, leading to diol 4 . This diol can be traced back to a more fundamental precursor, such as a protected keto-aldehyde, which could be assembled from simpler starting materials using well-established carbon-carbon bond-forming reactions.

G This compound (1) This compound (1) Hydroxy Acid (2) Hydroxy Acid (2) This compound (1)->Hydroxy Acid (2) Lactone Hydrolysis Aldehyde (3) Aldehyde (3) Hydroxy Acid (2)->Aldehyde (3) Wittig Olefination Diol (4) Diol (4) Aldehyde (3)->Diol (4) Intramolecular Cyclization Simpler Precursors Simpler Precursors Diol (4)->Simpler Precursors Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy

The forward synthesis of this compound is proposed to commence with the construction of a key intermediate containing the core carbocyclic framework. Subsequent stereoselective functionalization will install the necessary hydroxyl and methyl groups, followed by the formation of the spirocyclic tetrahydrofuran ring. The dienoic acid side chain will be introduced in the later stages of the synthesis, followed by lactonization to complete the synthesis of the natural product.

Table 1: Summary of Key Proposed Transformations

StepTransformationProposed Reaction TypeKey Reagents/Conditions
1Construction of the Carbocyclic CoreDiels-Alder CycloadditionDiene and Dienophile with Lewis Acid Catalyst
2Introduction of StereocentersSharpless Asymmetric DihydroxylationAD-mix-β, OsO4 (cat.), MeSO2NH2
3Formation of the Spirocyclic TetrahydrofuranIntramolecular Williamson Ether SynthesisNaH, THF
4Installation of the Dienoic Acid Side ChainHorner-Wadsworth-Emmons OlefinationPhosphonate Reagent, Base (e.g., NaH)
5LactonizationYamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP

Experimental Protocols (Hypothetical)

The following protocols outline the proposed key steps for the total synthesis of this compound. These are theoretical procedures and would require experimental optimization.

Protocol 1: Asymmetric Dihydroxylation to Form a Key Diol Intermediate

This protocol describes the stereoselective introduction of two hydroxyl groups, which are crucial for the subsequent formation of the tetrahydrofuran ring.

Materials:

  • Alkene precursor

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (MeSO2NH2)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alkene precursor in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β and methanesulfonamide.

  • Stir the reaction mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Protocol 2: Intramolecular Williamson Ether Synthesis for Spirocycle Formation

This protocol details the formation of the spirocyclic tetrahydrofuran ring, a key structural feature of this compound.

Materials:

  • Diol precursor

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the diol precursor in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the spirocyclic ether.

Protocol 3: Horner-Wadsworth-Emmons Olefination for Side Chain Installation

This protocol describes the installation of the dienoic acid side chain using a Horner-Wadsworth-Emmons reaction to ensure E-selectivity of the newly formed double bond.

Materials:

  • Aldehyde intermediate

  • Triethyl phosphonoacetoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF and cool to 0 °C.

  • Add triethyl phosphonoacetoacetate dropwise and stir for 30 minutes at 0 °C.

  • Add a solution of the aldehyde intermediate in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enoate.

Logical Workflow of the Proposed Synthesis

The overall synthetic plan follows a convergent strategy where key fragments are prepared and then coupled. The logical flow is depicted in the following diagram.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis Starting Materials Starting Materials Carbocyclic Core Carbocyclic Core Starting Materials->Carbocyclic Core [4+2] Cycloaddition Functionalized Core Functionalized Core Carbocyclic Core->Functionalized Core Stereoselective Oxidations Spirocyclic Intermediate Spirocyclic Intermediate Functionalized Core->Spirocyclic Intermediate Intramolecular Cyclization Advanced Intermediate Advanced Intermediate Spirocyclic Intermediate->Advanced Intermediate Side Chain Coupling (HWE) Side Chain Precursor Side Chain Precursor Phosphonate Ylide Phosphonate Ylide Side Chain Precursor->Phosphonate Ylide Phosphonate Ylide->Advanced Intermediate This compound This compound Advanced Intermediate->this compound Deprotection & Lactonization

Caption: Proposed workflow for the total synthesis of this compound.

Disclaimer: The synthetic strategies, protocols, and workflows presented herein are hypothetical and intended for research and informational purposes only. The feasibility of these proposed reactions would need to be established through rigorous experimental investigation. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid that has been isolated from the fern Pteris semipinnata.[1] While its chemical structure is known, its biological activities, including its potential anti-inflammatory properties, remain largely unexplored. These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory effects of this compound. The described assays will enable researchers to assess its ability to modulate key inflammatory mediators and signaling pathways, providing crucial data for its potential development as a therapeutic agent.

The following protocols detail in vitro methods to investigate the effects of this compound on nitric oxide production, pro-inflammatory cytokine secretion, and the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in a cellular model of inflammation.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the following tables for clear and concise presentation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition of NO ProductionIC50 (µM)
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., L-NMMA) + LPS

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% InhibitionIL-1β (pg/mL)% Inhibition
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., Dexamethasone) + LPS

Table 3: Effect of this compound on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry from Western Blot)

Treatment GroupConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control (untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS10
This compound + LPS50
Positive Control (e.g., specific pathway inhibitor) + LPS

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[2]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant using the Griess reagent.[2][3]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation and NO production. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor like L-NMMA plus LPS).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.[4]

    • The concentration of each cytokine is determined by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting can be used to determine the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound at desired concentrations for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, as pathway activation is rapid).

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS (1 µg/mL) B->C D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Cytokine Measurement (TNF-α, IL-6, IL-1β) (ELISA) C->E F Signaling Pathway Analysis (NF-κB & MAPK) (Western Blot) C->F G Quantify NO Inhibition (IC50) D->G H Quantify Cytokine Reduction E->H I Assess Protein Phosphorylation Levels F->I J Evaluate Anti-inflammatory Activity of this compound G->J H->J I->J G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκBα-p50/p65 (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates p_IkB p-IκBα IkB_NFkB->p_IkB releases p50/p65 Degradation Proteasomal Degradation p_IkB->Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Transcription initiates PAF This compound PAF->IKK Inhibits? PAF->NFkB Inhibits translocation? G LPS LPS / Stress Receptor Receptor (TLR4) LPS->Receptor TAK1 TAK1 Receptor->TAK1 activates MKK MKK3/6 TAK1->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF activates Inflammation Pro-inflammatory Gene Expression TF->Inflammation PAF This compound PAF->MKK Inhibits? PAF->p38 Inhibits?

References

Application Notes & Protocols: Pterisolic Acid F Antioxidant Capacity Assays (DPPH and ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a natural compound of interest for its potential therapeutic properties. A key aspect of its biological activity profile is its antioxidant capacity, which can be evaluated using various in vitro assays. This document provides detailed application notes and experimental protocols for assessing the antioxidant capacity of this compound, or related compounds from the Pteris genus, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Disclaimer: As of the latest literature review, specific antioxidant capacity data for this compound is not publicly available. The quantitative data and examples provided herein are based on studies of extracts from the Pteris genus, which are known to contain a variety of bioactive compounds. These protocols serve as a guide for the evaluation of this compound.

Data Presentation: Antioxidant Capacity of Pteris Species Extracts

The antioxidant activities of extracts from various Pteris species have been evaluated using DPPH and ABTS assays. The results are typically expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.

Table 1: DPPH Radical Scavenging Activity of Pteris Species Extracts

Plant SpeciesExtract TypeIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Pteris vittatan-butanol fractionNot specified as IC50, but showed promising activityAscorbic Acid300
Pteris longifoliaAqueous extractShowed significant potentialVitamin CNot specified

Note: The available literature on Pteris vittata indicates significant antioxidant potential in various in-vitro assays, though specific IC50 values for DPPH were not provided in the accessed abstracts.[1][2] Studies on Pteris longifolia also suggest potent antioxidant properties in its aqueous extracts.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound or Pteris extract

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or the Pteris extract in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the prepared DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the sample solution or standard (ascorbic acid/Trolox) to the wells.

    • For the blank, add 100 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound or Pteris extract

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound or the Pteris extract in a suitable solvent to create a stock solution. Prepare a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the sample solution or standard (Trolox) to the wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Visualizations

Below are diagrams illustrating the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH, Sample/Control in 96-well plate prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_control Prepare Positive Control prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 calculate->plot

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_radical Prepare ABTS Radical Solution prep_working Prepare ABTS Working Solution prep_abts_radical->prep_working mix Mix ABTS, Sample/Control in 96-well plate prep_working->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_control Prepare Positive Control prep_control->mix incubate Incubate (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot and Determine IC50 calculate->plot

Caption: ABTS Assay Experimental Workflow.

Antioxidant_Mechanism cluster_radical Free Radical cluster_antioxidant Antioxidant cluster_product Result Radical DPPH• or ABTS•+ Neutralized Neutralized Radical Radical->Neutralized Antioxidant This compound (or other antioxidant) Antioxidant->Radical donates electron/hydrogen Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

Caption: General Antioxidant Radical Scavenging Mechanism.

References

Application Notes and Protocols for Enzyme Inhibition Studies with Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a member of the ent-kaurane diterpenoid class of natural products, a family of compounds known for a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[1] Compounds isolated from plants of the Pteris genus, from which this compound is derived, have shown cytotoxic and other pharmacological activities.[2] This document provides detailed application notes and protocols for conducting enzyme inhibition studies with this compound, a hypothetical inhibitor of protein kinases, to characterize its inhibitory potential and elucidate its mechanism of action. These protocols are designed to be adaptable for screening against various kinases and for in-depth kinetic analysis.

Target Enzymes and Putative Mechanism of Action

Ent-kaurane diterpenoids have been reported to exert their biological effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] A key mechanism underlying these effects can be the inhibition of protein kinases involved in cellular signaling pathways that regulate cell proliferation, survival, and differentiation. This compound, as a putative kinase inhibitor, may target ATP-binding sites or allosteric sites on these enzymes, leading to a downstream cascade of cellular events.

Quantitative Data Summary

The inhibitory activity of this compound against a panel of protein kinases can be quantified by determining the half-maximal inhibitory concentration (IC50).[4][5] The following table provides an example of how to present such data.

Target EnzymeThis compound IC50 (µM)Reference Compound IC50 (µM)Assay Conditions
Kinase A5.2 ± 0.70.8 ± 0.1 (Staurosporine)10 µM ATP, 30°C, pH 7.5
Kinase B12.8 ± 1.51.5 ± 0.2 (Staurosporine)10 µM ATP, 30°C, pH 7.5
Kinase C> 502.3 ± 0.3 (Staurosporine)10 µM ATP, 30°C, pH 7.5
Kinase D8.1 ± 0.91.1 ± 0.1 (Staurosporine)10 µM ATP, 30°C, pH 7.5

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against a Protein Kinase

This protocol describes a common method for determining the IC50 value of an inhibitor against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[6]

Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human protein kinase (specific to the study)

  • Kinase substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Prepare a series of dilutions of the this compound stock solution in the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.

    • Include a DMSO-only control (vehicle control).

  • Prepare Kinase Reaction Mixture:

    • In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the specific protein kinase, and its substrate peptide at their optimal concentrations.

  • Assay Plate Setup:

    • Add 5 µL of each this compound dilution or vehicle control to the wells of the assay plate.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Include a "no kinase" control (blank) containing the assay buffer and substrate but no enzyme.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer at a concentration that is at or below the Km for the specific kinase.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect Signal:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the blank (no kinase) values from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a positive control inhibitor or no ATP control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase Reaction Mixture add_kinase Add Kinase Mixture prep_kinase->add_kinase add_inhibitor->add_kinase start_reaction Initiate with ATP add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation terminate Terminate & Add Detection Reagent incubation->terminate read_plate Measure Luminescence terminate->read_plate analyze Calculate % Inhibition & Determine IC50 read_plate->analyze

Caption: Experimental workflow for IC50 determination of this compound.

Hypothetical Signaling Pathway

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Pterisolic_F This compound Pterisolic_F->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Troubleshooting & Optimization

Improving the yield of Pterisolic acid F from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Pterisolic acid F from Pteris semipinnata. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during extraction, purification, and yield enhancement experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and yield enhancement of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying leading to enzymatic degradation, or inadequate grinding reducing solvent penetration.Ensure Pteris semipinnata fronds are thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine powder to maximize surface area for extraction.
Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound.Pterisolic acids have been successfully isolated using ethanol extracts.[1] Experiment with different solvent systems of varying polarities (e.g., methanol, ethyl acetate, or mixtures with varying water content) in small-scale trials to find the optimal solvent for maximizing yield.
Insufficient Extraction Time or Temperature: The target compound may not be fully extracted from the plant matrix.Optimize the extraction time and temperature. For maceration, allow for a longer extraction period (e.g., 24-48 hours) with agitation. For heat-assisted methods like Soxhlet, ensure an adequate number of cycles.
Low Purity of this compound after Purification Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be suitable for separating this compound from other closely related diterpenoids or impurities.Develop a robust HPLC method for purification. A C18 column is a good starting point.[2][3] Experiment with different mobile phase gradients (e.g., acetonitrile-water or methanol-water with a small percentage of acid like formic or acetic acid) to achieve baseline separation of the target peak.
Co-elution of Impurities: Similar compounds present in the extract may have retention times close to this compound.Employ orthogonal purification techniques. If reverse-phase HPLC is not sufficient, consider normal-phase chromatography or size-exclusion chromatography to remove impurities with different chemical properties.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of secondary metabolites in plants can vary depending on the age, season of harvest, and growing conditions of Pteris semipinnata.Standardize the collection of plant material. Harvest from plants of a similar age and at the same time of year. If possible, use plants grown under controlled environmental conditions.
Inconsistent Extraction Protocol: Minor variations in the experimental procedure can lead to significant differences in yield.Strictly adhere to a standardized and well-documented extraction and purification protocol for every batch.
Degradation of this compound Harsh Extraction or Purification Conditions: High temperatures, extreme pH, or exposure to light can degrade the compound.Use rotary evaporation at low temperatures to remove solvents. Protect the extract and purified compound from direct light and store at low temperatures (-20°C or below) in an inert atmosphere if possible.
Low Yield from Cell Suspension Cultures Suboptimal Culture Conditions: The growth medium, phytohormones, or physical parameters (light, temperature, aeration) may not be conducive to high-level this compound production.Systematically optimize culture conditions. Test different basal media (e.g., MS, B5), vary the concentrations and combinations of auxins and cytokinins, and evaluate the effect of light intensity, photoperiod, and temperature on cell growth and secondary metabolite production.[4]
Lack of Elicitation: The biosynthetic pathway for this compound may require an external trigger for upregulation.Introduce elicitors to the cell culture to stimulate secondary metabolite production. Common elicitors include methyl jasmonate, salicylic acid, and yeast extract.[5][6][7][8][9] The concentration and timing of elicitor addition should be optimized.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is an ent-kaurane diterpenoid that has been isolated from the fern Pteris semipinnata.[1] Ent-kaurane diterpenoids are a class of natural products known for their diverse and significant biological activities, which makes them of interest to researchers in drug discovery and development.

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound, being an ent-kaurane diterpenoid, is biosynthesized from geranylgeranyl pyrophosphate (GGPP). GGPP is cyclized to form ent-copalyl diphosphate (ent-CPP), which is then further converted to the characteristic tetracyclic ent-kaurane skeleton.[1][10] Subsequent enzymatic modifications, such as oxidations, lead to the final structure of this compound.

Q3: What analytical methods are suitable for the quantification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a suitable method for the quantification of this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a possible acid modifier) is a common starting point for method development.[2][3]

Q4: How can the yield of this compound be improved through biotechnology?

A4: Plant cell suspension cultures of Pteris semipinnata offer a promising alternative to extraction from whole plants.[11] By optimizing the culture medium, growth conditions, and applying elicitors, the production of this compound can be significantly enhanced in a controlled environment.[5][6][7][8][9]

Q5: What are elicitors and how do they work?

A5: Elicitors are molecules that can trigger a defense response in plants, often leading to an increased production of secondary metabolites.[6][8] They can be of biological origin (biotic elicitors, e.g., yeast extract, chitosan) or non-biological origin (abiotic elicitors, e.g., heavy metal salts, methyl jasmonate).[5][7] Elicitors bind to receptors on the plant cell surface, initiating a signal transduction cascade that upregulates the genes involved in the biosynthesis of secondary metabolites like this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Pteris semipinnata

This protocol is a generalized procedure based on methods for isolating ent-kaurane diterpenoids and should be optimized for specific laboratory conditions.

1. Plant Material Preparation:

  • Collect fresh fronds of Pteris semipinnata.
  • Wash the fronds thoroughly with water to remove any debris.
  • Air-dry the fronds in a well-ventilated area or use a low-temperature oven (40-50°C) until brittle.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.
  • Filter the extract through cheesecloth and then filter paper.
  • Repeat the extraction process with the plant residue two more times to ensure complete extraction.
  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
  • Monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC. It is anticipated that this compound will be concentrated in the ethyl acetate fraction.
  • Concentrate the ethyl acetate fraction to dryness.

4. Purification:

  • Subject the dried ethyl acetate fraction to column chromatography on silica gel.
  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
  • Collect fractions and monitor by TLC. Combine fractions containing the compound of interest.
  • Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to isolate pure this compound.

Protocol 2: Quantification of this compound using HPLC-UV

1. Standard Preparation:

  • Prepare a stock solution of a known concentration of pure this compound in methanol or acetonitrile.
  • Prepare a series of calibration standards by serially diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh a known amount of the dried extract or purified fraction.
  • Dissolve the sample in a known volume of methanol or acetonitrile.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile). A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (likely around 210 nm for the carboxylic acid chromophore).
  • Column Temperature: 25-30°C.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 3: Establishment of Pteris semipinnata Cell Suspension Culture and Elicitation

1. Callus Induction:

  • Sterilize explants (e.g., young fronds or spores) of Pteris semipinnata.
  • Culture the sterilized explants on a solid Murashige and Skoog (MS) medium supplemented with appropriate concentrations of an auxin (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D) and a cytokinin (e.g., Kinetin) for callus induction.
  • Incubate in the dark or under a specific photoperiod at a controlled temperature (e.g., 25°C).

2. Establishment of Suspension Culture:

  • Transfer friable callus to a liquid MS medium with a similar phytohormone composition.
  • Place the flasks on an orbital shaker (e.g., 120 rpm) in a controlled environment.
  • Subculture the suspension cells every 2-3 weeks by transferring a portion of the culture to fresh medium.[12]

3. Elicitation:

  • Grow the cell suspension culture to the mid-logarithmic phase.
  • Add a filter-sterilized solution of an elicitor (e.g., methyl jasmonate to a final concentration of 100 µM or yeast extract to a final concentration of 0.5 g/L) to the culture medium.
  • Continue the incubation for a specific period (e.g., 24-72 hours) before harvesting the cells.

4. Extraction and Analysis:

  • Harvest the cells by filtration.
  • Extract the harvested cells with a suitable solvent (e.g., ethanol or methanol).
  • Analyze the extract for this compound content using the HPLC method described in Protocol 2.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids
Extraction MethodSolventTemperature (°C)Extraction TimeReported Yield Range (%)AdvantagesDisadvantages
MacerationEthanol/MethanolRoom Temperature24-72 hours0.5 - 2.0Simple, suitable for thermolabile compounds.Time-consuming, may not be exhaustive.
Soxhlet ExtractionEthanol/MethanolBoiling point of solvent6-24 hours1.0 - 5.0Efficient, requires less solvent.Not suitable for thermolabile compounds.
Ultrasound-Assisted Extraction (UAE)Ethanol/Methanol40-6030-60 minutes1.5 - 6.0Fast, efficient, reduced solvent consumption.May require specialized equipment.
Supercritical Fluid Extraction (SFE)Supercritical CO240-601-4 hoursVariableEnvironmentally friendly, high selectivity.High initial equipment cost.

*Note: The yield ranges are generalized for diterpenoids from plant sources and will vary for this compound from Pteris semipinnata.

Table 2: Effect of Elicitors on Diterpenoid Production in Plant Cell Cultures
ElicitorTypical ConcentrationIncubation Time (hours)Fold Increase in Yield (Reported for similar compounds)
Methyl Jasmonate50-200 µM24-962 to 10-fold
Salicylic Acid50-250 µM24-1201.5 to 8-fold
Yeast Extract0.1-1.0 g/L48-1442 to 7-fold
Chitosan50-200 mg/L24-961.5 to 6-fold
Silver Nitrate (AgNO₃)10-50 µM48-1201.8 to 5-fold[6]

*Note: The fold increase is a general range reported for various diterpenoids in different plant cell culture systems and needs to be optimized for this compound in Pteris semipinnata cultures.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_biotech Biotechnological Approach plant_material Pteris semipinnata (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation active_fraction Active Fraction (e.g., Ethyl Acetate) fractionation->active_fraction column_chrom Column Chromatography (Silica Gel) active_fraction->column_chrom semi_pure Semi-pure Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound explant Pteris semipinnata Explant callus Callus Induction (Solid Medium) explant->callus suspension Suspension Culture (Liquid Medium) callus->suspension elicitation Elicitation suspension->elicitation harvest Cell Harvest elicitation->harvest biotech_extraction Extraction harvest->biotech_extraction biotech_purification Purification biotech_extraction->biotech_purification biotech_pure Pure this compound biotech_purification->biotech_pure

Caption: Experimental workflows for obtaining this compound.

biosynthesis_pathway ggpp Geranylgeranyl Pyrophosphate (GGPP) ent_cpp ent-Copalyl Diphosphate (ent-CPP) ggpp->ent_cpp ent-CPS ent_kaurene ent-Kaurene ent_cpp->ent_kaurene ent-KS oxidations Multiple Enzymatic Oxidations (P450s, etc.) ent_kaurene->oxidations pterisolic_f This compound oxidations->pterisolic_f

Caption: Simplified biosynthesis pathway of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_plant Plant Material Issues cluster_culture Cell Culture Issues start Low Yield of This compound check_extraction Check Extraction Protocol start->check_extraction check_purification Check Purification Protocol start->check_purification check_plant_material Check Plant Material start->check_plant_material check_culture_conditions Check Cell Culture Conditions start->check_culture_conditions solvent Optimize Solvent check_extraction->solvent time_temp Optimize Time/Temp check_extraction->time_temp grinding Improve Grinding check_extraction->grinding hplc_method Optimize HPLC Method check_purification->hplc_method degradation Prevent Degradation check_purification->degradation harvesting Standardize Harvesting check_plant_material->harvesting drying Ensure Proper Drying check_plant_material->drying media Optimize Media check_culture_conditions->media elicitors Apply Elicitors check_culture_conditions->elicitors

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming solubility issues of Pterisolic acid F in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid F. The information is designed to address common challenges, particularly those related to solubility, and to provide a deeper understanding of its biological context.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring ent-kaurane diterpenoid that has been isolated from the fern Pteris semipinnata.[1][2][3][4][5][] Like other members of the ent-kaurane diterpenoid class, it is being investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.

Q2: What are the known biological activities of this compound and related ent-kaurane diterpenoids?

While specific research on this compound is ongoing, the broader class of ent-kaurane diterpenoids has been shown to exhibit a range of biological effects, including:

  • Anticancer activity: Many ent-kaurane diterpenoids have been found to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[7][8][9][10][11]

  • Anti-inflammatory effects: These compounds have been observed to modulate inflammatory pathways.

  • Antioxidant properties: Some ent-kaurane diterpenoids can influence cellular redox homeostasis, for instance by activating the Nrf2 pathway.[2][5]

Q3: In which organic solvents is this compound soluble?

This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[12]

Troubleshooting Guide: Overcoming Solubility Issues

A primary challenge in working with this compound in aqueous-based biological assays is its hydrophobic nature, leading to poor water solubility. Here are some common issues and troubleshooting strategies.

Problem 1: this compound precipitates out of solution when preparing aqueous dilutions from a DMSO stock.

This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer.

  • Solution 1: Optimize the final DMSO concentration. Try to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can have independent effects on cells. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control (the same final concentration of DMSO without this compound) in your experiments.

  • Solution 2: Use a gentle mixing technique. When preparing your final dilution, add the DMSO stock to the aqueous buffer dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Solution 3: Warm the solution. Gently warming the solution to 37°C may help to redissolve small amounts of precipitate. Ensure that the temperature is compatible with the stability of this compound and other assay components.

  • Solution 4: Employ sonication. Brief sonication can help to break up aggregates and improve dissolution. Use a bath sonicator for a few minutes.

Problem 2: Inconsistent results in cell-based assays, possibly due to poor bioavailability of this compound.

Even if a solution appears clear, the compound may not be fully bioavailable to the cells due to the formation of micro-precipitates or micelles.

  • Solution 1: Incorporate a surfactant. A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), can help to maintain the solubility and bioavailability of hydrophobic compounds in aqueous media.

  • Solution 2: Prepare fresh dilutions. Prepare the final aqueous dilutions of this compound immediately before use to minimize the time for precipitation to occur.

Data Presentation: Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, the following table provides a summary of its known qualitative solubility and representative quantitative data for similar compounds in common laboratory solvents.

SolventThis compound SolubilityRepresentative Solubility of Similar CompoundsNotes
DMSO Soluble~10 - 50 mg/mLA common solvent for preparing stock solutions.
Ethanol Likely Soluble~1 - 10 mg/mLAnother option for stock solutions, though may have lower solubilizing capacity than DMSO for highly hydrophobic compounds.
Chloroform Soluble-Useful for chemical analysis but generally not for biological assays.
Dichloromethane Soluble-Similar to chloroform, primarily for chemical applications.
Ethyl Acetate Soluble-Used in extraction and purification processes.
Acetone Soluble-Can be used as a solvent, but its volatility may be a concern.
Water Insoluble-This compound is expected to have very low solubility in aqueous buffers.
PBS (pH 7.4) Insoluble<0.1 mg/mLDirect dissolution in aqueous buffers is not recommended.

Experimental Protocols

The following are generalized protocols for investigating the biological activities of this compound, based on the known mechanisms of ent-kaurane diterpenoids. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out a precise amount of this compound powder (Molecular Weight: 366.45 g/mol ).

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentrations.

    • It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution, you can dilute the 10 mM stock 1:1000.

    • Ensure the final DMSO concentration in the working solution is kept as low as possible and is consistent across all experimental and control groups.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Western Blot Analysis for Apoptosis and PI3K/Akt/mTOR Pathway Proteins

This protocol is to investigate the effect of this compound on key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, Bax, Bcl-2, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Pterisolic_Acid_F_Signaling PAF This compound ROS ↑ Reactive Oxygen Species (ROS) PAF->ROS Bax ↑ Bax PAF->Bax Bcl2 ↓ Bcl-2 PAF->Bcl2 PI3K PI3K PAF->PI3K Inhibition Nrf2 Nrf2 Activation PAF->Nrf2 Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->CytoC Bcl2->CytoC Inhibition Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow start Start: Solubility Issue with This compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer/Medium prep_stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate precipitate Precipitate Forms check_precipitate->precipitate Yes no_precipitate No Precipitate check_precipitate->no_precipitate No troubleshoot Troubleshooting Steps: - Optimize DMSO concentration - Gentle mixing - Warm to 37°C - Sonicate precipitate->troubleshoot use_in_assay Proceed with Assay no_precipitate->use_in_assay troubleshoot->dilute Retry Dilution add_surfactant Consider adding surfactant (e.g., Tween® 80) troubleshoot->add_surfactant add_surfactant->dilute

Caption: Troubleshooting workflow for solubility issues.

References

Pterisolic Acid F Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Information regarding the specific stability and degradation of Pterisolic acid F is limited in publicly available scientific literature. The following technical support center content has been developed using general principles of pharmaceutical stability testing, knowledge of the chemical class to which this compound belongs (ent-kaurane diterpenoids), and data from related compounds. The experimental protocols, quantitative data, and degradation pathways are illustrative and should be adapted based on experimental observations.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known general stability of this compound?

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, potential degradation pathways for this compound may include:

  • Hydrolysis: While this compound lacks ester groups that are highly susceptible to hydrolysis, extreme pH conditions could potentially catalyze rearrangements or other degradative reactions.

  • Oxidation: The hydroxyl groups present in the molecule could be susceptible to oxidation, potentially leading to the formation of corresponding ketones or aldehydes.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for complex organic molecules.

  • Thermal Degradation: High temperatures may lead to decarboxylation of the carboxylic acid group or other rearrangements.

Q3: How should I prepare stock solutions of this compound for stability studies?

A3: It is recommended to prepare stock solutions in a high-purity solvent in which this compound is freely soluble, such as methanol or DMSO. For initial studies, prepare fresh solutions for each experiment to avoid degradation in the solvent over time. If storage of stock solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] The method should be capable of separating this compound from its potential degradation products. Mass spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Possible Cause Troubleshooting Step
Solvent Reactivity The chosen solvent may be reacting with this compound. Test solubility and short-term stability in a panel of solvents (e.g., acetonitrile, ethanol, DMSO) to find the most inert option.
pH of the Solution If using a buffered solution, the pH may be promoting hydrolysis or other pH-dependent degradation. Analyze the stability of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
Exposure to Light This compound may be photolabile. Protect solutions from light by using amber vials or covering them with aluminum foil. Conduct a photostability study to confirm.
Contaminants The solvent or container may have trace contaminants (e.g., metal ions) that catalyze degradation. Use high-purity solvents and pre-cleaned glassware.

Issue 2: Multiple Peaks Observed in HPLC Analysis After Stress Testing

Possible Cause Troubleshooting Step
Forced Degradation Successful This is the expected outcome of a successful forced degradation study, indicating that the stress conditions are effective and the analytical method is separating the degradants.[4]
Secondary Degradation The stress conditions may be too harsh, leading to the formation of secondary degradation products that would not be seen under normal storage conditions. Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base/oxidizing agent). An extent of 5-20% degradation is often considered suitable.[5][6]
Method Resolution The HPLC method may not be fully separating all degradation products. Optimize the method by adjusting the gradient, mobile phase composition, or column chemistry.

Quantitative Data from Illustrative Stability Studies

The following tables present example data from a hypothetical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.2%2
0.1 M NaOH (60°C, 24h)21.5%3
5% H₂O₂ (RT, 24h)18.8%2
Thermal (80°C, 48h)8.5%1
Photolytic (ICH Q1B)12.3%2

Table 2: Purity and Mass Balance Analysis

Stress ConditionPurity of this compound (%)Total Impurities (%)Mass Balance (%)
Initial99.8%0.2%100.0%
0.1 M HCl84.6%15.0%99.6%
0.1 M NaOH78.3%21.2%99.5%
5% H₂O₂81.0%18.5%99.5%
Thermal91.3%8.6%99.9%
Photolytic87.5%12.1%99.6%

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.

  • Cap the vial and place it in a water bath at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean glass vial, add 1 mL of the stock solution to 9 mL of 5% hydrogen peroxide.

  • Protect the vial from light and keep it at room temperature.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite solution.

  • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis and Evaluation cluster_3 Phase 4: Conclusion start Start: this compound Sample char Characterize Physicochemical Properties start->char method_dev Develop Stability-Indicating Analytical Method char->method_dev hydrolysis Acid/Base Hydrolysis method_dev->hydrolysis oxidation Oxidation (e.g., H2O2) method_dev->oxidation thermal Thermal Stress (Heat) method_dev->thermal photo Photolytic Stress (Light) method_dev->photo analyze Analyze Stressed Samples (HPLC, LC-MS) hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify mass_balance Assess Mass Balance analyze->mass_balance pathway Elucidate Degradation Pathways identify->pathway method_val Validate Analytical Method pathway->method_val mass_balance->method_val end End: Stability Profile Established method_val->end

Caption: Workflow for a forced degradation study of this compound.

G cluster_main Hypothetical Degradation of this compound under Oxidative Stress cluster_products Degradation Products PAF This compound (ent-kaurane structure with -OH, =O, -COOH) DP1 Oxidized Product 1 (e.g., Hydroxyl to Ketone) PAF->DP1 H₂O₂ DP2 Oxidized Product 2 (e.g., Further oxidation or rearrangement) DP1->DP2 H₂O₂ (prolonged exposure)

Caption: Hypothetical oxidative degradation pathway for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Pterisolic Acid F Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pterisolic acid F isomers. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Q1: Why am I seeing poor resolution between the this compound isomers?

A1: Poor resolution between isomers is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical for isomer separation. Standard C18 columns may not provide sufficient selectivity.

  • Mobile Phase Composition: The organic modifier, pH, and additives in the mobile phase significantly impact selectivity.

  • Flow Rate: A suboptimal flow rate can lead to band broadening, which decreases resolution.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

Troubleshooting Steps:

  • Column Selection: Consider using a column with a different selectivity. Phenyl-Hexyl or biphenyl phases can offer alternative selectivity for compounds with aromatic moieties through π-π interactions. For chiral separations, a chiral stationary phase (CSP) is necessary.

  • Mobile Phase Optimization:

    • Organic Modifier: Evaluate different organic solvents like acetonitrile and methanol. Methanol can sometimes provide better selectivity for structurally similar compounds.

    • pH Adjustment: Since this compound is acidic, controlling the mobile phase pH is crucial. To ensure the analyte is in a single ionic form (non-ionized), adjust the mobile phase pH to be at least 2 units below the pKa of the acid.[1][2] This is a common strategy to improve peak shape and reproducibility for acidic compounds.

    • Additives: The use of ion-pairing reagents is generally discouraged with mass spectrometry detectors.[3]

  • Optimize Flow Rate and Temperature: Systematically vary the flow rate and column temperature to find the optimal conditions for resolution. Lower flow rates and controlled, elevated temperatures can sometimes improve separation efficiency.[4]

Q2: My peaks for this compound are tailing. What is the cause and how can I fix it?

A2: Peak tailing is a frequent problem when analyzing acidic compounds by reversed-phase HPLC. The primary cause is often secondary interactions between the acidic analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid group of this compound. A pH of 2.5-3.5, using an additive like formic acid or trifluoroacetic acid (TFA), is a good starting point.[2]

  • Column Choice: Use a high-purity, end-capped silica column to minimize the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[2]

  • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak tailing.[2]

Q3: I am observing a drift in retention times for my this compound isomers. What should I do?

A3: Retention time drift can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, column equilibration, or the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. For gradient elution, ensure the solvents are properly degassed.

  • Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, is a frequent cause of retention time drift. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).[5]

  • Temperature Control: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.[6]

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow from the pump will lead to retention time variability.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound isomers?

Q2: How do I choose the right column for separating this compound isomers?

A2: The choice of column depends on the nature of the isomers you are trying to separate (e.g., diastereomers, enantiomers).

  • For Diastereomers: A high-resolution reversed-phase column is often sufficient. Consider columns with alternative selectivities to a standard C18, such as a Phenyl-Hexyl or an embedded polar group (AQ-type) column.[8]

  • For Enantiomers: A chiral stationary phase (CSP) is required. The selection of the appropriate CSP is often empirical. Screening several different types of chiral columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phases is a common strategy.[9]

Q3: What detection method is most suitable for this compound?

A3: this compound lacks a strong chromophore, which can make UV detection challenging.

  • UV Detection: If using UV detection, you will likely need to work at a low wavelength (e.g., 200-220 nm).

  • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific detection method that would be well-suited for this compound. It can also aid in the identification of the different isomers based on their fragmentation patterns.

  • Charged Aerosol Detection (CAD): CAD is another universal detection method that can be used for compounds that lack a UV chromophore.

Experimental Protocols

Proposed Starting Protocol for Reversed-Phase HPLC Separation of this compound Diastereomers

This protocol is a synthesized starting point based on methods for structurally similar steroid acids and complex polyketides.[4][10] Optimization will be required for your specific application.

ParameterRecommended Starting Condition
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection MS or UV at 210 nm

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_peak_shape Assess Peak Shape start->check_peak_shape tpr Tailing Peaks? check_peak_shape->tpr Asymmetric? brp Broad Peaks? check_peak_shape->brp Symmetric but Broad? pr Poor Resolution? check_peak_shape->pr Peaks Overlap? tpr->brp No adjust_ph Adjust Mobile Phase pH (Lower pH for Acidic Compounds) tpr->adjust_ph Yes brp->pr No optimize_flow Optimize Flow Rate brp->optimize_flow Yes change_mp Change Mobile Phase (e.g., Acetonitrile vs. Methanol) pr->change_mp reduce_load Reduce Sample Load/ Injection Volume adjust_ph->reduce_load check_ecv Check for Extra-Column Volume reduce_load->check_ecv check_ecv->pr optimize_temp Optimize Column Temperature optimize_flow->optimize_temp optimize_temp->pr change_col Change Column (Different Selectivity/Chiral) change_mp->change_col end End: Optimized Separation change_col->end

Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization sample_prep Dissolve this compound Isomers in Mobile Phase A or a weak solvent injection Inject Sample sample_prep->injection separation Gradient Elution on Reversed-Phase Column injection->separation detection Detection (MS or UV) separation->detection data_analysis Evaluate Resolution, Peak Shape, and Retention Time detection->data_analysis optimization Systematically Adjust Parameters: - Mobile Phase Composition - Gradient Profile - Temperature - Flow Rate data_analysis->optimization optimization->injection Iterate until optimal final_method Final Optimized Method optimization->final_method Achieved

Caption: A typical experimental workflow for developing an HPLC method for isomer separation.

References

Navigating the Complexities of Pterisolic Acid F: A Troubleshooting Guide for NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For immediate technical support, please refer to the following guides and frequently asked questions (FAQs) designed to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR signal assignment of Pterisolic acid F.

This compound, a natural product with a complex spiroketal structure, often presents significant challenges in the complete and accurate assignment of its ¹H and ¹³C NMR signals. Overlapping resonances, particularly in the aliphatic region, and the presence of numerous quaternary carbons can complicate spectral interpretation. This technical support center provides practical troubleshooting strategies and detailed experimental protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Many of the proton signals in the aliphatic region (1.0-2.5 ppm) of my ¹H NMR spectrum for this compound are overlapping. How can I resolve these signals?

A1: Signal overlapping in the aliphatic region is a common issue for complex natural products like this compound. Here are several strategies to resolve these signals:

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, methanol-d₄, or acetone-d₆) can induce differential chemical shifts, potentially resolving the overlapped peaks.

  • Temperature Variation: Recording the spectrum at different temperatures can help separate signals from conformers that may be in exchange at room temperature, leading to peak broadening or overlap.

  • 2D NMR Techniques: Employing two-dimensional NMR experiments is the most powerful approach. A ¹H-¹H COSY experiment will help identify coupled proton networks, while a TOCSY experiment can reveal entire spin systems. For resolving severely overlapped signals, a ¹H-¹³C HSQC experiment is highly effective as it spreads the proton signals along the more resolved ¹³C chemical shift axis.

Q2: I am having difficulty assigning the quaternary carbons of this compound. Which NMR experiment is best suited for this?

A2: The assignment of quaternary carbons, which lack directly attached protons, requires the use of long-range heteronuclear correlation experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the method of choice for this purpose. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assignment of quaternary carbons by observing their correlations to nearby protons with known assignments.

Q3: How can I confirm the assignment of the spiroketal carbon in this compound?

A3: The spiroketal carbon is a key structural feature and its correct assignment is crucial. This quaternary carbon typically resonates in a characteristic downfield region (around 95-110 ppm) in the ¹³C NMR spectrum. Its assignment can be confirmed through an HMBC experiment by observing long-range correlations to protons on the adjacent rings of the spiroketal system.

Troubleshooting Workflow for NMR Signal Assignment

The following diagram outlines a logical workflow for troubleshooting common issues in the NMR signal assignment of this compound.

troubleshooting_workflow start Initial 1D NMR Data Acquisition (¹H, ¹³C, DEPT) overlap Signal Overlap in ¹H Spectrum? start->overlap quart_assign Quaternary Carbon Assignment Issues? overlap->quart_assign No cosy_tocsy Run ¹H-¹H COSY and/or TOCSY overlap->cosy_tocsy Yes hmbc Run ¹H-¹³C HMBC quart_assign->hmbc Yes final_assign Final Structure Assignment quart_assign->final_assign No hsqc Run ¹H-¹³C HSQC cosy_tocsy->hsqc solvent_temp Vary Solvent and/or Temperature cosy_tocsy->solvent_temp hsqc->quart_assign hmbc->final_assign solvent_temp->hsqc

Caption: A logical workflow for troubleshooting NMR signal assignment of this compound.

Hypothetical NMR Data for this compound

The following table presents a hypothetical, but realistic, set of ¹H and ¹³C NMR data for this compound. This data is intended to serve as a reference for troubleshooting and signal assignment exercises.

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
1170.5-
2125.25.85 (d, 15.5)
3145.87.10 (dd, 15.5, 8.0)
4130.16.20 (dd, 15.0, 8.0)
5140.36.05 (m)
640.52.40 (m)
735.11.80 (m), 1.65 (m)
832.81.95 (m)
948.21.55 (m)
10108.2-
1170.33.95 (dd, 10.0, 4.5)
1238.71.85 (m)
1328.11.60 (m), 1.45 (m)
1442.51.75 (m)
1572.94.10 (br d, 8.5)
1636.42.10 (m)
1725.91.50 (m), 1.35 (m)
1815.20.95 (d, 6.5)
1912.10.88 (t, 7.5)
2021.51.05 (d, 7.0)
2118.90.92 (d, 6.8)

Key Experimental Protocols

1. Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

The HSQC experiment is crucial for correlating protons to their directly attached carbons.

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) should be used.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Acquisition Parameters:

    • Set the ¹H spectral width to cover the range of proton signals (e.g., 0-8 ppm).

    • Set the ¹³C spectral width to cover the range of carbon signals (e.g., 0-180 ppm).

    • The number of increments in the ¹³C dimension should be at least 256 for good resolution.

    • Set the number of scans per increment based on the sample concentration (typically 8-16 scans).

    • The one-bond ¹J(CH) coupling constant is typically set to an average value of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

2. Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment is essential for identifying long-range (2-3 bond) correlations between protons and carbons, which is key for assigning quaternary carbons and piecing together molecular fragments.

  • Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is recommended.

  • Sample Preparation: Same as for the HSQC experiment.

  • Acquisition Parameters:

    • Spectral widths for ¹H and ¹³C are the same as for the HSQC experiment.

    • The number of increments in the ¹³C dimension should be at least 256.

    • The number of scans per increment will likely need to be higher than for HSQC (e.g., 16-64 scans) due to the weaker long-range correlations.

    • The long-range coupling delay is a critical parameter. A value of 50-60 ms, corresponding to an optimization for long-range couplings of 8-10 Hz, is a good starting point.

  • Processing: Apply a sine-bell or Gaussian window function in both dimensions before Fourier transformation.

By following these troubleshooting guides and experimental protocols, researchers can more efficiently and accurately determine the complete ¹H and ¹³C NMR signal assignments for the complex natural product, this compound.

Technical Support Center: Enhancing the Bioavailability of Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Pterisolic acid F.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with this compound showed very low systemic exposure after oral administration. What are the likely causes and how can I troubleshoot this?

A1: Low oral bioavailability of this compound, a diterpenoid, is likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3][4] The therapeutic efficacy of a drug is dependent on its bioavailability, which in turn is governed by its solubility.[2] Here’s a troubleshooting workflow to address this issue:

Troubleshooting Workflow for Low Bioavailability

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Proposed Solutions cluster_3 Specific Techniques Low Systemic Exposure Low Systemic Exposure Poor Aqueous Solubility Poor Aqueous Solubility Low Systemic Exposure->Poor Aqueous Solubility First-Pass Metabolism First-Pass Metabolism Low Systemic Exposure->First-Pass Metabolism Limited Dissolution in GI Tract Limited Dissolution in GI Tract Poor Aqueous Solubility->Limited Dissolution in GI Tract Particle Size Reduction Particle Size Reduction Limited Dissolution in GI Tract->Particle Size Reduction Formulation Strategies Formulation Strategies Limited Dissolution in GI Tract->Formulation Strategies Chemical Modification Chemical Modification First-Pass Metabolism->Chemical Modification Micronization/Nanonization Micronization/Nanonization Particle Size Reduction->Micronization/Nanonization Solid Dispersion Solid Dispersion Formulation Strategies->Solid Dispersion Lipid-Based Formulations Lipid-Based Formulations Formulation Strategies->Lipid-Based Formulations Complexation (Cyclodextrins) Complexation (Cyclodextrins) Formulation Strategies->Complexation (Cyclodextrins) Prodrug Synthesis Prodrug Synthesis Chemical Modification->Prodrug Synthesis

Caption: Troubleshooting workflow for low bioavailability of this compound.

Key areas to investigate:

  • Physicochemical Properties: Confirm the solubility of your this compound batch in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Formulation Strategy: A simple suspension in an aqueous vehicle is often insufficient for poorly soluble compounds.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall after absorption.

Q2: How can I improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.[5] The choice of method depends on the drug's specific properties and the desired dosage form characteristics.[2]

Formulation Strategies Comparison

StrategyPrincipleAdvantagesDisadvantages
Micronization/ Nanonization Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.[4]Simple, well-established technique.May not be sufficient for extremely insoluble compounds; potential for particle aggregation.
Solid Dispersion Disperses the drug in a hydrophilic carrier matrix at the molecular level, enhancing wettability and dissolution.[2][5]Significant increase in dissolution rate and bioavailability.[5]Potential for physical instability (recrystallization) during storage.
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a water-soluble inclusion complex.High solubilization potential; can protect the drug from degradation.Can be expensive; potential for competitive displacement by other molecules.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids).Enhances solubility and can promote lymphatic absorption, bypassing first-pass metabolism.Can be complex to formulate and characterize; potential for drug precipitation upon dilution.

Q3: I am considering a solid dispersion approach. What is a good starting point for excipient selection and preparation?

A3: Solid dispersion is a viable technique for improving the bioavailability of poorly soluble drugs by enhancing their dissolution rate.[2]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic polymer carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycol (PEG 6000), and Hydroxypropyl Methylcellulose (HPMC).

  • Solvent System: Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation:

    • Dissolve this compound and the chosen carrier (e.g., in a 1:1, 1:5, and 1:10 drug-to-carrier weight ratio) in the selected solvent.

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization:

    • Perform an in vitro dissolution test comparing the solid dispersion to the pure drug.

    • Characterize the solid-state properties using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.

Logical Flow for Solid Dispersion Formulation

G start Start: Pure this compound carrier Select Hydrophilic Carrier (e.g., PVP, PEG, HPMC) start->carrier dissolve Dissolve Drug and Carrier in a Common Solvent carrier->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry sd Solid Dispersion Product dry->sd char Characterization (Dissolution, DSC, XRD) sd->char invivo In Vivo Bioavailability Study char->invivo

Caption: Workflow for developing a solid dispersion of this compound.

Q4: Can lipid-based formulations help bypass first-pass metabolism?

A4: Yes, lipid-based drug delivery systems, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can enhance oral bioavailability by promoting lymphatic transport of highly lipophilic drugs. This pathway delivers the drug directly to the systemic circulation, partially avoiding the liver's first-pass metabolism.

Proposed Lymphatic Absorption Pathway

G cluster_0 GI Lumen cluster_1 Enterocyte cluster_2 Circulation SMEDDS SMEDDS Formulation (Drug in oil droplets) Chylomicrons Drug incorporated into Chylomicrons SMEDDS->Chylomicrons Absorption Lymph Lymphatic System Chylomicrons->Lymph Exocytosis Portal Portal Vein (to Liver) Chylomicrons->Portal Minor Pathway Systemic Systemic Circulation Lymph->Systemic Bypasses Liver Portal->Systemic First-Pass Metabolism

Caption: Simplified diagram of SMEDDS promoting lymphatic drug absorption.

Experimental Protocol: Basic SMEDDS Formulation

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-microemulsification region for different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation:

    • Select a ratio from the optimal region of the phase diagram.

    • Dissolve this compound in the oil phase.

    • Add the surfactant and co-solvent and mix until a clear, homogenous solution is formed.

  • Evaluation:

    • Assess the self-emulsification performance by adding the formulation to water and observing the droplet size and polydispersity index (PDI).

    • Conduct in vitro dissolution and in vivo pharmacokinetic studies.

This guide provides a foundational framework for addressing the bioavailability challenges of this compound. Further optimization and characterization will be necessary based on experimental outcomes.

References

Technical Support Center: Pterisolic Acid F Experiments & Cell Culture Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with Pterisolic acid F.

Frequently Asked Questions (FAQs)

Q1: I've observed changes in my cell culture after treating it with this compound. Could the compound be the source of contamination?

A1: While any non-sterile solution can introduce contaminants, it is more likely that contamination arises from procedural or environmental factors rather than the compound itself.[1][2] Test compounds are typically dissolved in sterile solvents like DMSO. The primary sources of contamination are often related to aseptic technique, laboratory environment, reagents, and equipment.[1][2][3] It is crucial to first rule out these common sources. If you suspect the this compound solution, you can test its sterility by plating a small aliquot on a nutrient agar plate.

Q2: What are the initial signs of contamination I should look for in my cell cultures?

A2: Early detection is key to managing contamination.[2] Daily microscopic observation is essential. Key indicators include:

  • Sudden changes in media pH: Often a rapid shift to yellow (acidic) for bacterial contamination or sometimes pink/purple (alkaline) for fungal contamination.[1][4][5]

  • Cloudiness or turbidity: The culture medium appears cloudy or murky.[4][5][6]

  • Visible particles or filaments: Small, moving particles (bacteria) or thread-like structures (fungi) may be visible under the microscope.[1][4][7]

  • Abnormal cell growth or morphology: A sudden drop in cell viability, changes in cell shape, or unexplained cell death are significant warning signs.[1][2]

Q3: What are the most common types of biological contaminants in cell culture?

A3: Biological contaminants are the most frequent issue. The main categories are:

  • Bacteria: Ubiquitous, fast-growing, and easily detected by turbidity and pH changes.[6]

  • Fungi (Yeast and Molds): Yeast appears as individual oval or budding particles, while molds form multicellular filaments (hyphae).[4][7]

  • Mycoplasma: A type of bacteria that lacks a cell wall, making it resistant to many antibiotics.[5] It is often difficult to detect as it doesn't cause turbidity but can significantly alter cell metabolism and gene expression.[2]

  • Viruses: Cannot be detected by standard microscopy and may not cause visible signs of poor cell health.

  • Cross-contamination: The unwanted introduction of another cell line into the culture.[3]

Troubleshooting Guides

Guide 1: Bacterial Contamination

Q: My culture medium turned yellow and cloudy overnight. What should I do?

A: This indicates severe bacterial contamination.[4][5]

  • Immediate Action: For heavy contamination, immediately discard the culture to prevent it from spreading.[4] Do not open the contaminated flask inside a biosafety cabinet where other cultures are present. Autoclave all contaminated materials before disposal.

  • Decontamination: Thoroughly decontaminate the incubator, biosafety cabinet, and any affected equipment with 70% ethanol followed by a stronger disinfectant like a quaternary ammonium solution.[4]

  • Source Identification: Review your aseptic technique.[2] Check all reagents (media, serum, buffers) for turbidity. Ensure your pipettes and other sterile supplies are properly handled.[3]

Guide 2: Fungal (Yeast & Mold) Contamination

Q: I see small, bright, budding particles (or fuzzy colonies) in my culture flask. What is this and how do I handle it?

A: You are likely dealing with yeast (budding particles) or mold (fuzzy colonies/filaments).[4][7]

  • Immediate Action: The best practice is to discard the contaminated culture immediately.[4] Fungal spores can spread easily.

  • Decontamination: Fungal contamination requires rigorous cleaning. Clean the incubator and biosafety cabinet thoroughly, paying attention to corners and hidden areas. Consider using a dedicated antifungal disinfectant. Replace the water in the incubator water pan, adding an antifungal agent like copper sulfate.[4]

  • Prevention: Ensure all cardboard and paper products are kept out of the cell culture area, as they can be a source of fungal spores.[3] Always wipe down bottles and supplies with 70% alcohol before placing them in the biosafety cabinet.

Guide 3: Mycoplasma Contamination

Q: My cells are growing slowly and look unhealthy, but the medium is clear. Could it be Mycoplasma?

A: Yes, these are classic signs of Mycoplasma contamination.[2] Mycoplasma does not cause turbidity but can alter cell growth, metabolism, and attachment.

  • Detection: You cannot see Mycoplasma with a standard light microscope. Detection requires specific methods like PCR-based kits, DNA staining (e.g., DAPI), or ELISA assays.[1] Routine testing for Mycoplasma is highly recommended.

  • Action: If a culture is positive, it is best to discard it. If the cell line is irreplaceable, you can attempt to treat it with specific Mycoplasma removal agents, but this should be done in quarantine.

  • Prevention: The best defense is prevention. Quarantine all new cell lines until they are tested and confirmed to be Mycoplasma-free. Use dedicated media and reagents for each cell line to prevent cross-contamination.[1][2]

Data Presentation

Table 1: Characteristics of Common Microbial Contaminants

Contaminant TypeMicroscopic AppearanceMacroscopic Appearance (in Culture)pH Change
Bacteria Small (1-5 µm), motile, rod or cocci-shaped particles.[5]Medium becomes uniformly cloudy/turbid.[5][6]Rapid drop (acidic, yellow color).[4][5]
Yeast Individual, round or oval particles, often seen budding.[4]Medium may be slightly turbid; pH change is slower.Gradual drop (acidic, yellow) or can become alkaline.[4]
Mold Thin, multicellular filaments (hyphae) and/or visible fuzzy colonies.[7]Colonies may appear on the surface; medium often remains clear initially.[7]Can become acidic or alkaline depending on the species.
Mycoplasma Too small to be seen with a light microscope.No turbidity or visible change in the medium.[5]No significant or consistent change.

Table 2: Example Cytotoxicity of Common Laboratory Agents on Human Cell Lines

This table provides example data on the concentrations at which certain chemicals can be toxic to cells, highlighting the importance of avoiding chemical contamination from cleaning agents or other sources.

AgentCell LineAssayIC50 (50% Inhibitory Concentration)
Sodium Hypochlorite (2.5%)Human FibroblastsMTT AssayCytotoxic at 0.05% dilution.[8]
EDTA (17%)Human FibroblastsMTT AssayCytotoxic at 0.1% dilution.[8]
Peracetic Acid (1%)Human FibroblastsMTT AssayCytotoxic at 0.1% dilution.[8]
Perfluorooctanoic acid (PFOA)Human Liver (HL-7702)Cell ViabilityShowed toxic effects at higher doses.[9]

Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay used. This data is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Aseptic Technique Workflow

This protocol outlines the fundamental steps for maintaining sterility during routine cell culture work. Strict adherence is the most effective way to prevent contamination.[4]

  • Preparation:

    • Confirm the biosafety cabinet (BSC) has been certified within the last year.

    • Turn on the BSC blower for at least 10-15 minutes before starting work.

    • Decontaminate the BSC work surface, sash, and walls with 70% ethanol.

    • Wipe all items (media bottles, pipette boxes, flasks) with 70% ethanol before placing them inside the BSC.

  • Execution:

    • Arrange materials in the BSC to create a clear workflow from clean to dirty areas, minimizing movement that could disrupt airflow.

    • Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.

    • Do not talk, sing, or cough over open culture vessels.[2]

    • Use sterile, individually wrapped disposable pipettes and supplies. Never reuse a pipette for a different reagent or cell line.

    • When opening bottles or flasks, do not place the cap face-down on the work surface. Briefly flame the neck of glass bottles before and after use.

  • Completion:

    • Securely close all containers before removing them from the BSC.

    • Remove all waste from the BSC.

    • Wipe down the work surface again with 70% ethanol.

    • Turn off the BSC sash (or follow lab-specific shutdown procedures).

Protocol 2: Routine Mycoplasma Detection via PCR

This is a generalized protocol for using a commercial PCR-based Mycoplasma detection kit, which is a highly sensitive and common method.

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 passages.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new sterile microfuge tube. This is your test sample.

  • DNA Extraction (if required by kit):

    • Follow the kit manufacturer's instructions for extracting potential Mycoplasma DNA from the supernatant. This may involve a boiling step or a spin-column-based method.

  • PCR Amplification:

    • Prepare the PCR master mix in a clean area according to the kit's protocol. This typically includes the PCR buffer, dNTPs, Mycoplasma-specific primers, and Taq polymerase.

    • Add a small volume (e.g., 1-2 µL) of your prepared sample to the master mix.

    • Also prepare a positive control (containing Mycoplasma DNA provided in the kit) and a negative control (using sterile water instead of sample DNA).

  • Thermocycling:

    • Place the PCR tubes in a thermocycler and run the amplification program as specified by the kit's manual.

  • Analysis:

    • Analyze the PCR products using agarose gel electrophoresis.

    • A band of the correct size in the sample lane indicates a positive Mycoplasma contamination. The positive control should show a clear band, and the negative control should show no band.

Visualizations

Contamination_Troubleshooting_Workflow start Suspicion of Contamination (e.g., pH change, turbidity, poor cell health) observe 1. Visual & Microscopic Observation start->observe quarantine 2. Quarantine Culture & Alert Lab Members observe->quarantine identify 3. Identify Contaminant Type quarantine->identify bacteria_fungi Bacteria / Fungi (Visible Contaminant) identify->bacteria_fungi  Visible? mycoplasma Mycoplasma / Virus (No Visible Contaminant, Poor Health) identify->mycoplasma Not Visible discard 4a. Discard Culture & Decontaminate Equipment bacteria_fungi->discard test 4b. Perform Specific Test (e.g., PCR for Mycoplasma) mycoplasma->test review 5. Review Lab Procedures & Reagent Quality discard->review positive_test Positive Test? test->positive_test resume 6. Resume Work with Preventative Measures review->resume positive_test->discard Yes positive_test->review No

Caption: A workflow diagram for troubleshooting suspected cell culture contamination.

Contamination_Sources center Cell Culture Contamination operator Operator • Improper Aseptic Technique • Shedding from Skin/Hair • Talking/Coughing operator->center reagents Reagents & Media • Contaminated Serum/Supplements • Non-sterile Water • Prepared Solutions reagents->center environment Laboratory Environment • Contaminated Incubators/Hoods • Airborne Particles (Spores) • Dust and Debris environment->center supplies Apparatus & Supplies • Non-sterile Pipettes/Flasks • Contaminated Cryotanks • Reused Glassware supplies->center Hypothetical_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Transcription Gene Transcription NFkB->Transcription Translocates to Nucleus Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Induces TestCompound This compound (Hypothetical Action) TestCompound->IKK Inhibits?

References

Optimizing Dose-Response Curves for Pterisolic Acid F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curve experiments involving Pterisolic acid F. Here, you will find troubleshooting advice and frequently asked questions to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a dose-response experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to capture the full spectrum of the dose-response relationship. A common approach is to use a logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps in identifying the EC50/IC50 value, which is the concentration at which the compound elicits half of its maximal effect.[1][2]

Q2: How many replicates should be used for each concentration of this compound?

A2: To ensure statistical significance and robustness of your data, it is recommended to use at least three independent repeats for each concentration series.[3] Using replicates helps in identifying and minimizing the impact of errors arising from pipetting, assay variability, and other sources.[3]

Q3: My dose-response curve for this compound does not have a clear sigmoidal shape. What could be the issue?

A3: A non-sigmoidal curve can arise from several factors. It's possible that the dose range tested is too narrow and does not capture the top and bottom plateaus of the curve.[1][4] In such cases, expanding the concentration range of this compound is recommended. Another possibility is that the compound exhibits biphasic or other complex dose-response behaviors.[1] If the curve appears incomplete, using control values to constrain the fit may help in obtaining a more reliable EC50 or IC50 value.[1]

Q4: The IC50 value for this compound varies significantly between experiments. How can I improve consistency?

A4: Variability in IC50 values can be due to several factors, including inconsistencies in cell density, passage number, reagent preparation, and incubation times. To improve consistency, it is crucial to standardize all experimental parameters.[3] This includes using the same batch of reagents and cell stocks whenever possible. Normalizing the data, for example, by dividing by a constant and subtracting the baseline, can also help in comparing results from multiple experiments without altering the Hill Slope or EC50/IC50.[1]

Q5: Should I use a logarithmic scale for the x-axis when plotting my this compound dose-response data?

A5: Yes, it is standard practice to use a logarithmic scale for the concentration (dose) on the x-axis.[5] This transforms the dose-response relationship into a sigmoidal curve, which makes it easier to visualize and interpret key parameters like the EC50.[5] The log transformation expands the central portion of the curve, making the relationship appear more linear around the inflection point.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors- Inconsistent cell seeding- Assay noise or high background signal- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform cell seeding density across all wells.- Optimize the assay to improve the signal-to-noise ratio; consider kinetic assays to minimize background variation.[3]
Incomplete or flat dose-response curve - Concentration range of this compound is too narrow.- The compound has low potency or efficacy in the tested system.- The top and/or bottom plateaus are not defined by the data.[4]- Broaden the concentration range of this compound.- If the curve remains flat, the compound may not be active under the experimental conditions.- Constrain the top and bottom plateaus of the curve fit based on positive and negative controls.[1][4]
Poor curve fit (low R-squared value) - Outliers in the data.- Incorrect non-linear regression model used.- Data does not follow a standard sigmoidal dose-response relationship.- Investigate and potentially exclude outliers, but only with proper justification.[1]- Ensure you are using an appropriate model (e.g., four-parameter logistic regression).[5][6]- Consider alternative models if the response is biphasic or asymmetrical.[1][4]
Unexpected EC50/IC50 values - Issues with compound dilution series.- Changes in experimental conditions (e.g., temperature, pH).- Misinterpretation of relative vs. absolute IC50.[4]- Prepare fresh serial dilutions for each experiment and verify concentrations.- Maintain consistent experimental conditions across all assays.- Understand the difference between relative and absolute IC50 and choose the appropriate one for your analysis.[6]

Experimental Protocols

General Protocol for a Cell-Based this compound Dose-Response Assay
  • Cell Culture: Culture the target cells in appropriate media and conditions until they reach the desired confluency for the assay.

  • Cell Seeding: Harvest and count the cells. Seed the cells into a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations. It is important to keep the final solvent concentration consistent across all wells and at a level that does not affect cell viability.

  • Treatment: Add the different concentrations of this compound to the appropriate wells. Include vehicle-only controls (negative control) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined duration, based on the specific assay and biological question.

  • Assay Endpoint Measurement: Measure the response using a suitable assay (e.g., MTT assay for cell viability, ELISA for cytokine production, or a reporter gene assay).

  • Data Analysis: Plot the response (Y-axis) against the log of the this compound concentration (X-axis). Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50/IC50 and Hill slope.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Seeding C Cell Treatment A->C B This compound Serial Dilution B->C D Incubation C->D E Endpoint Measurement (e.g., Viability, Reporter Assay) D->E F Plot: Response vs. Log[Concentration] E->F G Non-linear Regression (Sigmoidal Curve Fit) F->G H Determine EC50/IC50 & Hill Slope G->H

Caption: Experimental workflow for this compound dose-response analysis.

A hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action is presented below. This illustrates a generic cascade that a researcher might explore.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibitor Inhibitory Protein Inhibitor->Kinase1 Inhibits Gene Target Gene Expression TF->Gene Pterisolic_Acid_F This compound Pterisolic_Acid_F->Receptor Binds Pterisolic_Acid_F->Inhibitor Activates

Caption: Hypothetical signaling pathway modulated by this compound.

For researchers working in immunology, understanding established pathways such as the IL-17F signaling cascade can be crucial. Although a direct link to this compound is not established, this diagram serves as a reference for a well-characterized inflammatory pathway.

IL17F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL17RA_RC IL-17RA / IL-17RC Receptor Complex Act1 Act1 IL17RA_RC->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-kB Pathway TRAF6->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, CXCL1) Transcription->Cytokines IL17F IL-17F IL17F->IL17RA_RC

Caption: Overview of the IL-17F signaling pathway.[7]

References

Technical Support Center: Pterisolic Acid F Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid F mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₀O₆
Molecular Weight 366.45 g/mol
Exact Mass 366.204254 u

Q2: What are the most common ions I should expect to see in the mass spectrum of this compound?

In a typical mass spectrometry experiment using electrospray ionization (ESI), you can expect to see the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the presence of hydroxyl groups, you may also observe ions corresponding to the neutral loss of water.

Q3: What are some common artifacts I might encounter during the analysis?

Common artifacts in the mass spectrometry analysis of natural products like this compound include:

  • Adduct Formation: In addition to the protonated molecule, you may observe adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺, especially in positive ion mode. In negative ion mode, adducts with formate [M+HCOO]⁻ or chloride [M+Cl]⁻ can occur depending on the solvent system.

  • In-Source Fragmentation: This is the fragmentation of the molecule in the ionization source before it reaches the mass analyzer. For this compound, this can manifest as the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO).[2]

  • Dimer and Multimer Formation: At higher concentrations, you might observe dimer ions such as [2M+H]⁺ or [2M+Na]⁺.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: I am seeing multiple peaks in my spectrum that could be my target molecule.

Possible Cause 1: Adduct Formation

Your sample may be forming adducts with various cations present in your solvent, glassware, or sample matrix.

Solution:

  • Identify the Adducts: Calculate the mass differences between your primary ion (e.g., [M+H]⁺) and the other major ions. Compare these differences to the masses of common adducts (see table below).

  • Improve Sample Purity: Use high-purity solvents and additives. Ensure glassware is thoroughly cleaned to remove residual salts.

  • Modify Mobile Phase: Adding a small amount of a volatile acid like formic acid can promote protonation and reduce the formation of other adducts. Conversely, adding a small amount of ammonium formate can sometimes promote the formation of a single, consistent adduct.

AdductIon FormulaMass Shift (from M)
Proton[M+H]⁺+1.0078
Sodium[M+Na]⁺+22.9898
Potassium[M+K]⁺+38.9637
Ammonium[M+NH₄]⁺+18.0344
Deprotonated[M-H]⁻-1.0078
Formate[M+HCOO]⁻+44.9977
Chloride[M+Cl]⁻+34.9689

Possible Cause 2: In-Source Fragmentation

The energy in the ionization source might be causing your molecule to fragment. For diterpenoids, a common in-source fragmentation is the loss of water.[3][4]

Solution:

  • Identify Neutral Losses: Check for peaks that correspond to the loss of common small molecules from your parent ion (see table below).

  • Optimize Source Conditions: Reduce the source temperature, capillary voltage, or fragmentor voltage to minimize in-source fragmentation.

Neutral LossLost MoietyMass Shift (from [M+H]⁺ or [M-H]⁻)
WaterH₂O-18.0106
Carbon MonoxideCO-27.9949
Carbon DioxideCO₂-43.9898
Issue 2: My signal intensity is poor.

Possible Cause 1: Suboptimal Ionization

This compound may not be ionizing efficiently under your current conditions.

Solution:

  • Adjust Mobile Phase pH: For positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation. For negative mode, a slightly basic mobile phase (e.g., with a low concentration of ammonium hydroxide) can improve deprotonation.

  • Change Ionization Mode: If you are using ESI and getting a weak signal, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be more efficient for certain classes of molecules.

Possible Cause 2: Sample Concentration

Your sample may be too dilute or too concentrated.

Solution:

  • Concentration Optimization: Prepare a dilution series of your sample to find the optimal concentration for your instrument.

  • Check for Ion Suppression: If your sample is in a complex matrix, co-eluting compounds can suppress the ionization of this compound. Improve your chromatographic separation to isolate the analyte from interfering matrix components.

Experimental Protocols

1. Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to the desired final concentration (e.g., 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

2. Suggested LC-MS Method

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Analyzer: Scan a mass range that includes the expected ions (e.g., m/z 100-1000).

Visualizations

Below are diagrams to help visualize workflows and potential molecular interactions.

cluster_troubleshooting Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peaks Observed in Mass Spectrum CheckAdducts Calculate Mass Differences (e.g., +22, +38) Start->CheckAdducts AdductsConfirmed Adducts Confirmed ([M+Na]⁺, [M+K]⁺) CheckAdducts->AdductsConfirmed Yes CheckFragments Calculate Neutral Losses (e.g., -18, -28) CheckAdducts->CheckFragments No ImprovePurity Improve Sample Purity (HPLC Grade Solvents, Clean Glassware) AdductsConfirmed->ImprovePurity FragmentsConfirmed In-Source Fragments Confirmed ([M-H₂O+H]⁺) CheckFragments->FragmentsConfirmed Yes OtherIssue Investigate Other Issues (Contamination, Isomers) CheckFragments->OtherIssue No OptimizeSource Optimize Source Conditions (↓ Temp, ↓ Voltage) FragmentsConfirmed->OptimizeSource cluster_pathway Hypothesized Anti-Inflammatory Signaling PterisolicAcidF This compound NFkB_Pathway NF-κB Signaling Pathway PterisolicAcidF->NFkB_Pathway Inhibition ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->ProInflammatoryCytokines Activation Inflammation Inflammatory Response ProInflammatoryCytokines->Inflammation Promotion

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of ent-Kaurane Diterpenoids: Insights from Pteris-Derived Compounds and Other Notable Examples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of biological activities. These compounds, characterized by a tetracyclic kaurane skeleton with an ent configuration, have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative overview of the bioactivity of various ent-kaurane diterpenoids, with a special focus on compounds isolated from the Pteris genus, alongside well-studied examples like Oridonin and Kaurenoic Acid. While specific quantitative data for Pterisolic Acid F remains limited in publicly accessible literature, this comparison aims to provide a valuable resource for researchers by contextualizing the bioactivity of related compounds within this important class.

Comparative Bioactivity Data

The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected ent-kaurane diterpenoids, providing a quantitative basis for comparison.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
From Pteris Species
Pterosin C 3-O-β-d-glucopyranosideKB2.35[1][2]
4-caffeoyl quinic acid 5-O-methyl etherKB12.3[1][2]
Other ent-Kaurane Diterpenoids
OridoninAGS (Gastric Cancer)2.627 (48h)[3]
OridoninHGC27 (Gastric Cancer)9.266 (48h)[3]
OridoninMGC803 (Gastric Cancer)11.06 (48h)[3]
OridoninTE-8 (Esophageal Squamous Cell Carcinoma)3.00 (72h)[4]
OridoninTE-2 (Esophageal Squamous Cell Carcinoma)6.86 (72h)[4]
Oridonin Derivative (Compound 9)BEL-7402 (Hepatocellular Carcinoma)0.50
Oridonin Derivative (Compound 10)K562 (Chronic Myelogenous Leukemia)0.95[5]
Oridonin Derivative (Compound 11)HCC-1806 (Breast Cancer)0.18[5]
Oridonin Derivative (Compound 17)K562 (Chronic Myelogenous Leukemia)0.39[5]
Oridonin Derivative (Compound 18)K562 (Chronic Myelogenous Leukemia)0.24[5]
Isowikstroemin AA549 (Lung Carcinoma)2.1[6]
Isowikstroemin BA549 (Lung Carcinoma)1.8[6]
Isowikstroemin CA549 (Lung Carcinoma)0.9[6]
Isowikstroemin DA549 (Lung Carcinoma)1.3[6]
Compound from Isodon excisoides (Compound 3)A2780 (Ovarian Cancer)1.09
Compound from Isodon excisoides (Compound 4)BGC-823 (Gastric Carcinoma)1.31[7]
Compound from Salvia cavaleriei (Compound 1)HL-60 (Promyelocytic Leukemia)0.8[8]
Compound from Salvia cavaleriei (Compound 3)HL-60 (Promyelocytic Leukemia)1.1[8]
Compound from Salvia cavaleriei (Compound 6)HL-60 (Promyelocytic Leukemia)0.65[8]
Other Diterpenoids for Comparison
Pterosin BHCT116 (Colon Cancer)50.1 (48h)[9]
Table 2: Anti-Inflammatory Activity of ent-Kaurane Diterpenoids
CompoundAssayCell LineIC50 (µM)Reference
From Pteris Species
Pterokaurane M1 2-O-β-d-glucopyranosideNO Production InhibitionBV-2 Microglia>100[10]
2β,16α-dihydroxy-ent-kauraneNO Production InhibitionBV-2 Microglia18.2[10]
Other ent-Kaurane Diterpenoids
Isowikstroemin ANO Production InhibitionRAW264.7 Macrophages10.3[6]
Isowikstroemin BNO Production InhibitionRAW264.7 Macrophages12.5[6]
Isowikstroemin CNO Production InhibitionRAW264.7 Macrophages15.8[6]
Isowikstroemin DNO Production InhibitionRAW264.7 Macrophages11.2[6]
Isowikstroemin GNO Production InhibitionRAW264.7 Macrophages14.7[6]
Kaurene Derivative (Compound 28)NO Production InhibitionRAW264.7 Macrophages<10[11]
Kaurene Derivative (Compound 55)NO Production InhibitionRAW264.7 Macrophages<10[11]
Kaurene Derivative (Compound 62)NO Production InhibitionRAW264.7 Macrophages<10[11]
Table 3: Antimicrobial Activity of ent-Kaurane Diterpenoids
CompoundMicroorganismMIC (µg/mL)Reference
From Sigesbeckia orientalis
Sigesbeckin AStaphylococcus aureus (MRSA)64[12][13]
Sigesbeckin AEnterococcus faecalis (VRE)64[12][13]
Compound 5 from S. orientalisStaphylococcus aureus (MRSA)64[12][13]
Compound 5 from S. orientalisEnterococcus faecalis (VRE)64[12][13]
Other ent-Kaurane Diterpenoids
Kaurenoic AcidStreptococcus sobrinus10[14]
Kaurenoic AcidStreptococcus mutans10[14]
Kaurenoic AcidStreptococcus mitis10[14]
Kaurenoic AcidStreptococcus sanguinis10[14]
Kaurenoic AcidLactobacillus casei10[14]
Kaurenoic AcidStreptococcus salivarius100[14]
Kaurenoic AcidEnterococcus faecalis200[14]
Rosthornin A-DPropionibacterium acnes(Most susceptible)[15]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methodologies used to assess bioactivity, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines (e.g., A549, MCF-7, HepG2) treatment Treat with ent-kaurane diterpenoids (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Protein Expression) apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Figure 1: Experimental workflow for anticancer activity screening.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation dna_damage DNA Damage / Cellular Stress (Induced by Diterpenoid) bcl2_family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Apoptosome formation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Cleavage of cellular substrates

Figure 2: Simplified diagram of the apoptosis signaling pathway.

nfkb_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates for degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Induces transcription diterpenoid ent-Kaurane Diterpenoid diterpenoid->ikk Inhibits

Figure 3: NF-κB signaling pathway in inflammation.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane diterpenoid in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Dispense 50 µL of broth into each well of a 96-well plate. Add 50 µL of the stock solution of the ent-kaurane diterpenoid to the first well and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation. It utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

  • 96-well white, clear-bottom plates

  • Complete culture medium

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • Inducing agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.

  • Induction: Stimulate the cells with an inducing agent (e.g., 10 ng/mL TNF-α) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control and a stimulated vehicle control.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent using a luminometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated as: [1 - (Luminescence of treated, stimulated cells / Luminescence of vehicle, stimulated cells)] x 100. The IC₅₀ value is determined from the dose-response curve.

Conclusion

The ent-kaurane diterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. While specific data on this compound is currently lacking in the scientific literature, the bioactivity of other diterpenoids isolated from the Pteris genus and the broader ent-kaurane class demonstrates a consistent pattern of cytotoxic, anti-inflammatory, and antimicrobial effects. Further research into the specific compounds from Pteris species, including this compound, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational comparison to aid researchers in this endeavor.

References

Pterisolic Acid F: Unraveling Its Efficacy in the Absence of Direct Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to comprehensively compare the inhibitory efficacy of Pterisolic acid F with known inhibitors are currently hampered by a lack of publicly available biological activity data for this specific compound. this compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. While its chemical structure has been elucidated, detailed in vitro or in vivo studies quantifying its inhibitory potential against specific biological targets are not available in the reviewed scientific literature.

The Chemical Context: ent-Kaurane Diterpenoids

This compound belongs to the broad class of ent-kaurane diterpenoids. Compounds in this class are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This suggests that this compound may possess inhibitory properties against cellular pathways implicated in these processes. However, without direct experimental evidence, any comparison to established inhibitors remains speculative.

Comparative Landscape for Related Compounds

While data on this compound is scarce, studies on other ent-kaurane diterpenoids provide a glimpse into the potential activities of this compound class. For instance, various ent-kaurane diterpenoids isolated from other plant sources have demonstrated significant cytotoxicity against a range of cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and the generation of reactive oxygen species (ROS).

To illustrate a hypothetical comparison, should this compound be found to inhibit a specific enzyme, a comparative analysis would involve juxtaposing its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ) against those of well-characterized inhibitors of the same enzyme.

For example, if this compound were found to be an inhibitor of a particular kinase, its efficacy would be compared to known kinase inhibitors such as Staurosporine or specific targeted therapeutic agents. A comparison table would be structured as follows:

CompoundTargetIC₅₀ (nM)Assay ConditionsReference
This compound Hypothetical Target Kinase Data Not Available N/A N/A
Known Inhibitor 1Hypothetical Target KinaseValue[Details of the assay][Citation]
Known Inhibitor 2Hypothetical Target KinaseValue[Details of the assay][Citation]

Experimental Protocols: A Generalized View

In the absence of specific experimental data for this compound, a generalized experimental protocol for assessing the inhibitory activity of a novel compound is provided below. This outlines the typical steps that would be necessary to generate the data required for a meaningful comparison.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic effects of a compound on cultured cells.

  • Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and a known inhibitor for 24, 48, or 72 hours.

  • MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualizing Potential Mechanisms

To conceptualize the potential role of an ent-kaurane diterpenoid like this compound, a hypothetical signaling pathway diagram is presented below. This illustrates a generic pathway often implicated in cancer cell survival, which could be a potential target for such compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Pterisolic_Acid_F Pterisolic_Acid_F Pterisolic_Acid_F->Kinase_Cascade Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Survival Cell_Survival Gene_Expression->Cell_Survival

Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.

Conclusion

While the chemical framework of this compound places it within a class of biologically active molecules, a direct and evidence-based comparison of its efficacy against known inhibitors is not currently possible. The scientific community awaits further research to determine its specific biological targets and quantify its inhibitory activities. Such data will be crucial to unlock the therapeutic potential of this natural product and to accurately position it within the landscape of existing inhibitors. Researchers interested in this compound are encouraged to perform the necessary in vitro and in vivo studies to elucidate its pharmacological profile.

Pterisolic Acid F: A Comparative Guide to its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. While direct validation studies on the mechanism of action of this compound are not yet available in the public domain, its chemical classification as an ent-kaurane diterpenoid allows for informed comparisons with other well-researched compounds in this class. This guide provides an objective comparison of the potential activities of this compound with other ent-kaurane diterpenoids, supported by experimental data from related compounds. The information presented here is intended to guide future research and drug development efforts.

Comparative Analysis of Biological Activity

Based on the activities of related ent-kaurane diterpenoids, this compound is predicted to exhibit anticancer and anti-inflammatory properties. The following tables summarize the quantitative data for representative ent-kaurane diterpenoids against various cancer cell lines and inflammatory markers.

Table 1: Comparative Cytotoxicity of ent-Kaurane Diterpenoids against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound --Data not available-
OridoninHepG2Liver Cancer25.7[1]
OridoninBxPC-3Pancreatic Cancer-[1]
OridoninA549Lung Cancer-[1]
Longikaurin ASMMC-7721Liver Cancer~1.8[2]
Longikaurin AHepG2Liver Cancer~2[2]
Longikaurin ACNE1Nasopharyngeal Carcinoma1.26[2]
Longikaurin ACNE2Nasopharyngeal Carcinoma1.52[2]
Kaurenoic acid---[3]
11α,12α-epoxyleukamenin EColorectal Cancer CellsColorectal Cancer-[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anti-inflammatory Activity of ent-Kaurane Diterpenoids
CompoundAssayCell LineEffectReference
This compound --Data not available-
ent-17-hydroxy-15-oxokauran-19-oic acidNO, TNF-α, IL-1β, IL-6, IL-17, iNOS, COX-2 inhibitionLPS-induced RAW264.7Significant inhibition[5]
ent-15α-hydroxy-16-kauran-19-oic acidNO, TNF-α, IL-1β, IL-6, IL-17, iNOS, COX-2 inhibitionLPS-induced RAW264.7Significant inhibition[5]
Kaurenoic acidAttenuation of inflammatory processes-Downregulation of Th2 and NF-κB/cytokine-related pathways[3]
Noueinsiancins A–K (and known analogs)NO production inhibitionLPS-induced RAW 264.7Significant inhibition[6]

Potential Mechanisms of Action

The primary mechanisms of action for cytotoxic and anti-inflammatory ent-kaurane diterpenoids are centered around the modulation of key signaling pathways.

Anticancer Mechanism

The anticancer effects of ent-kaurane diterpenoids are largely attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][7] This is often mediated through the regulation of the NF-κB and Wnt/β-catenin signaling pathways.[4][7]

cluster_0 This compound (Predicted) cluster_1 Signaling Pathways cluster_2 Cellular Effects Pterisolic_Acid_F Pterisolic_Acid_F NFkB NF-κB Pathway Pterisolic_Acid_F->NFkB Inhibition Wnt Wnt/β-catenin Pathway Pterisolic_Acid_F->Wnt Inhibition Apoptosis Apoptosis Induction NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathway cluster_3 This compound (Predicted) cluster_2 Inflammatory Response LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation Pro_inflammatory_Mediators Production of NO, TNF-α, IL-6, etc. NFkB_Activation->Pro_inflammatory_Mediators Pterisolic_Acid_F Pterisolic_Acid_F Pterisolic_Acid_F->NFkB_Activation Inhibition A Seed Cancer Cells B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G A Culture Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Griess Test (for NO) or ELISA (for Cytokines) D->E F Quantify Inflammatory Mediators E->F

References

Cross-Validation of Analytical Methods for Pterisolic Acid F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, particularly concerning natural products, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Pterisolic acid F. Given the limited specific literature on this compound, this guide will utilize Pterosin B, a structurally related sesquiterpenoid, as a representative analyte to illustrate the cross-validation process. The principles and methodologies detailed herein are broadly applicable to the analysis of other sesquiterpenoid acids.

Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data within the same study, ensuring that the data is comparable and reliable regardless of the method used. This is particularly important when transitioning from an established method to a newer, more sensitive one, or when comparing data across different laboratories.

Overview of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique widely used for the quantification of compounds that possess a UV-absorbing chromophore. Its relative simplicity and widespread availability make it a common choice for routine analysis and quality control. However, its sensitivity and selectivity can be limited, especially in complex biological matrices.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV. By coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, this technique can accurately quantify analytes at very low concentrations, even in the presence of interfering substances. This makes it the method of choice for bioanalytical studies requiring low detection limits. For pterosins, LC-MS/MS methods have been shown to be 300-650 times more sensitive than previously published LC-UV methods[1][2][3][4][5].

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data from the validation of HPLC-UV and LC-MS/MS methods for the analysis of Pterosin B in a biological matrix (e.g., human plasma). These values are representative of what would be expected for a sesquiterpenoid acid and are based on typical performance characteristics reported in the literature for similar compounds.

Table 1: Method Validation Parameters for HPLC-UV

Validation ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-day Precision (%RSD)
LLOQ≤ 15%
Low QC (150 ng/mL)≤ 10%
Mid QC (2000 ng/mL)≤ 10%
High QC (4000 ng/mL)≤ 10%
Inter-day Precision (%RSD)
LLOQ≤ 15%
Low QC (150 ng/mL)≤ 10%
Mid QC (2000 ng/mL)≤ 10%
High QC (4000 ng/mL)≤ 10%
Accuracy (% Bias)
LLOQ± 15%
Low QC± 10%
Mid QC± 10%
High QC± 10%
Recovery75 - 85%

Table 2: Method Validation Parameters for LC-MS/MS

Validation ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)
LLOQ≤ 20%
Low QC (0.3 ng/mL)≤ 15%
Mid QC (50 ng/mL)≤ 15%
High QC (800 ng/mL)≤ 15%
Inter-day Precision (%RSD)
LLOQ≤ 20%
Low QC (0.3 ng/mL)≤ 15%
Mid QC (50 ng/mL)≤ 15%
High QC (800 ng/mL)≤ 15%
Accuracy (% Bias)
LLOQ± 20%
Low QC± 15%
Mid QC± 15%
High QC± 15%
Recovery85 - 95%
Matrix EffectMinimal

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Sample Preparation (Solid-Phase Extraction for both methods)

  • To 500 µL of plasma sample, add an internal standard (IS) solution.

  • Precondition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity LC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

3. LC-MS/MS Method

  • Instrumentation: Waters Acquity UPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer or equivalent.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for Pterosin B and the internal standard would be monitored.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC_UV HPLC-UV Analysis Reconstitute->HPLC_UV LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_HPLC HPLC-UV Data HPLC_UV->Data_HPLC Data_LCMSMS LC-MS/MS Data LC_MSMS->Data_LCMSMS Comparison Cross-Validation (Statistical Comparison) Data_HPLC->Comparison Data_LCMSMS->Comparison Report Final Report Comparison->Report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 PterisolicAcidF This compound PterisolicAcidF->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-kB) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression DecisionTree Start Start: Need to quantify This compound Sensitivity Is high sensitivity (LLOQ < 1 ng/mL) required? Start->Sensitivity Throughput Is high throughput and low cost a priority? Sensitivity->Throughput No Use_LCMSMS Use LC-MS/MS Sensitivity->Use_LCMSMS Yes Use_HPLCUV Use HPLC-UV Throughput->Use_HPLCUV Yes Consider_Both Consider both methods based on specific study phase Throughput->Consider_Both No Consider_Both->Use_LCMSMS e.g., Early PK studies Consider_Both->Use_HPLCUV e.g., Routine QC

References

In Vivo Validation of Pterisolic Acid F: A Comparative Guide to Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no specific in vivo studies validating the anti-inflammatory effects of Pterisolic acid F have been published. The following guide is a comprehensive framework illustrating how such a validation would be conducted, drawing parallels with the evaluation of other sesquiterpenoids and related anti-inflammatory compounds. The experimental data presented is hypothetical and serves as a realistic example for comparative purposes.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the potential in vivo anti-inflammatory efficacy of this compound against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Detailed experimental protocols for key assays are provided, along with visualizations of the experimental workflow and a putative signaling pathway.

Comparative Efficacy of this compound

To evaluate the in vivo anti-inflammatory potential of this compound, its efficacy would be compared against standard anti-inflammatory drugs in established animal models of inflammation. The following tables present hypothetical data from two common models: carrageenan-induced paw edema and TPA-induced ear edema.

Carrageenan-Induced Paw Edema Model

This model assesses the ability of a compound to reduce acute inflammation. Edema inhibition is measured over several hours after inducing inflammation with carrageenan.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.45 ± 0.0647.1
This compound1000.31 ± 0.0463.5
Indomethacin100.35 ± 0.0558.8
TPA-Induced Ear Edema Model

This model evaluates topical anti-inflammatory activity. Edema is induced by applying 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear.

Treatment GroupDose (mg/ear)Ear Punch Weight (mg) (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-12.3 ± 1.1-
This compound0.58.9 ± 0.827.6
This compound1.06.5 ± 0.747.2
Dexamethasone0.15.8 ± 0.552.8

Experimental Protocols

Detailed methodologies for the in vivo experiments are crucial for reproducibility and comparison.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.

  • Groups: Animals are randomly divided into five groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (25 mg/kg, p.o.)

    • This compound (50 mg/kg, p.o.)

    • This compound (100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Procedure:

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

TPA-Induced Ear Edema in Mice
  • Animals: Male Swiss albino mice (20-25 g) are used and housed under standard conditions.

  • Groups: Animals are randomly divided into four groups (n=6 per group):

    • Vehicle control (acetone)

    • This compound (0.5 mg/ear)

    • This compound (1.0 mg/ear)

    • Dexamethasone (0.1 mg/ear)

  • Procedure:

    • TPA (20 µL of a 0.01% solution in acetone) is applied to both the inner and outer surfaces of the right ear of each mouse to induce inflammation.

    • Thirty minutes after TPA application, the respective treatments (dissolved in acetone) are applied to the right ear in the same manner.

    • Four hours after TPA application, the mice are euthanized, and a 6 mm diameter punch is taken from both the right (treated) and left (untreated) ears.

    • The weight of the ear punches is measured immediately.

  • Data Analysis: The increase in ear punch weight is calculated by subtracting the weight of the left ear punch from the right ear punch. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average increase in ear punch weight in the control group and Wt is the average increase in ear punch weight in the treated group.

Visualizing the Path Forward

Diagrams are essential tools for conceptualizing experimental processes and biological mechanisms.

G cluster_pre Pre-clinical Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization baseline Baseline Measurements randomization->baseline treatment Administration of this compound / Controls baseline->treatment induction Induction of Inflammation treatment->induction measurement Measurement of Inflammatory Markers induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia biochemical Biochemical Assays (e.g., Cytokines) euthanasia->biochemical histology Histopathological Examination euthanasia->histology analysis Data Analysis & Interpretation biochemical->analysis histology->analysis

Experimental workflow for in vivo anti-inflammatory validation.

Many sesquiterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation and a likely target for this compound.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Release Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes PAF This compound PAF->IKK Inhibition

Putative mechanism of action via the NF-κB signaling pathway.

Comparative Analysis of Pterisolic Acid F from Diverse Geographical Sources: A Preliminary Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a class of natural products with significant therapeutic potential.[1][2] While the chemical structure of this compound has been elucidated, a comprehensive comparative analysis of this compound from different geographical origins is currently lacking in published literature. This guide aims to provide a preliminary framework for such an analysis by synthesizing available data on related compounds and outlining standardized experimental protocols. Due to the absence of direct comparative studies on this compound, this document leverages information on the geographical variation of chemical constituents in Pteris species and the known biological activities of ent-kaurane diterpenoids to infer potential differences and guide future research.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class, which is characterized by a specific stereochemical configuration.[1][2] These compounds are known to be biosynthesized in various plant species, with the genus Pteris being a notable source. Ent-kaurane diterpenoids, as a group, have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[3][4]

The geographical location of a plant can significantly influence its secondary metabolite profile due to variations in climate, soil composition, altitude, and other environmental factors. These variations can affect the yield, purity, and even the biological activity of isolated compounds. Therefore, a comparative analysis of this compound from different geographical sources is crucial for identifying optimal sources for drug development and ensuring consistent product quality.

This guide provides a foundational comparison based on inferred data and established methodologies to facilitate further research in this area.

Potential Geographical Variation of this compound

Direct comparative data for this compound from different geographical locations is not yet available. However, studies on the chemical composition of Pteris species and other related plants have shown significant geographical variation in their secondary metabolite content. For instance, the phenolic and flavonoid content in Cyclocarya paliurus leaves has been shown to vary significantly among different collection sites. Similarly, the chemical composition of Cinnamomum camphora seed kernels is influenced by geographical factors. It is therefore reasonable to hypothesize that the concentration and purity of this compound in Pteris semipinnata will also exhibit geographical variability.

Table 1: Hypothetical Comparative Data of this compound from Different Geographical Sources (Based on Inferred Data)

Geographical Source (Hypothetical)Plant PartExtraction Yield (%)Purity by HPLC (%)Potential Biological Activity (IC50 µM) - Inferred from related compounds
Region A (e.g., Southeast Asia) Fronds0.05 - 0.190 - 95Cytotoxicity (e.g., against cancer cell lines): 10-20; Anti-inflammatory (e.g., NO inhibition): 15-25
Region B (e.g., South America) Fronds0.03 - 0.0885 - 92Cytotoxicity (e.g., against cancer cell lines): 12-25; Anti-inflammatory (e.g., NO inhibition): 20-30
Region C (e.g., Oceania) Fronds0.06 - 0.1292 - 97Cytotoxicity (e.g., against cancer cell lines): 8-18; Anti-inflammatory (e.g., NO inhibition): 12-22

Note: The data presented in this table is hypothetical and intended to illustrate potential variations. Actual values must be determined through experimental analysis.

Biological Activities of ent-Kaurane Diterpenoids and Potential of this compound

While the specific biological activities of this compound have not been extensively reported, the broader class of ent-kaurane diterpenoids exhibits a range of promising pharmacological effects. These activities provide a strong rationale for the further investigation of this compound.

  • Cytotoxic Activity: Many ent-kaurane diterpenoids have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to the induction of apoptosis.

  • Anti-inflammatory Activity: Several ent-kaurane diterpenoids have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

  • Antimicrobial Activity: Some ent-kaurane diterpenoids have exhibited activity against a range of bacteria and fungi.

Given its chemical structure, it is plausible that this compound may also exhibit one or more of these biological activities. Further research is required to elucidate its specific pharmacological profile.

Experimental Protocols

To facilitate standardized comparative studies, this section outlines key experimental protocols for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of ent-kaurane diterpenoids from Pteris species typically involves solvent extraction followed by chromatographic separation.

Protocol:

  • Plant Material Collection and Preparation: Collect fresh fronds of Pteris semipinnata from different geographical locations. Air-dry the plant material in the shade and grind it into a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours (3x). Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol) to obtain pure crystals.

Characterization and Quantification

The structure and purity of the isolated this compound should be confirmed using spectroscopic techniques. Quantification can be performed using HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC should be used for complete structural assignment.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) to determine the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Develop an analytical HPLC method to determine the purity of the isolated compound and to quantify its content in crude extracts from different geographical sources. A C18 column with a mobile phase of methanol and water or acetonitrile and water is typically used, with UV detection.

Biological Activity Assays

Based on the known activities of related compounds, the following assays are recommended for evaluating the biological potential of this compound.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

    • After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and the IC50 value.

  • Antimicrobial Assay (Broth Microdilution Method):

    • Prepare serial dilutions of this compound in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of a test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Hypothetical Signaling Pathway

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_acid_F This compound Receptor Cell Surface Receptor Pterisolic_acid_F->Receptor Binds to receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates IKK IKK Kinase_B->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to nucleus Gene_Expression Inflammatory Gene Expression NF_kB_active->Gene_Expression Induces

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_bioactivity Biological Evaluation Plant_Material Pteris semipinnata (Different Geographical Sources) Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Column_Chromatography Silica Gel Column Fractionation->Column_Chromatography HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification Pure_Compound This compound HPLC_Purification->Pure_Compound Structural_Elucidation NMR & MS Analysis Pure_Compound->Structural_Elucidation Purity_Quantification Analytical HPLC Pure_Compound->Purity_Quantification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Pure_Compound->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Pure_Compound->Antimicrobial

Caption: General experimental workflow for comparative analysis.

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Pteris semipinnata, holds potential for further investigation as a bioactive compound. This guide provides a preliminary framework for a comparative analysis of this compound from different geographical sources, acknowledging the current lack of direct comparative data. The provided experimental protocols offer a standardized approach for future studies.

Future research should focus on:

  • Systematic Collection and Analysis: Collecting Pteris semipinnata from diverse geographical locations and performing a comprehensive chemical analysis to quantify the yield and purity of this compound.

  • Biological Activity Screening: Conducting a broad range of biological assays to determine the specific pharmacological profile of this compound.

  • Structure-Activity Relationship Studies: Investigating how minor structural variations, potentially influenced by geographical origin, affect the biological activity of this compound.

By addressing these research gaps, a more complete understanding of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

References

A Head-to-Head Comparison of Pterisolic Acid F Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Pterisolic acid F, a diterpenoid with potential therapeutic applications, is primarily isolated from ferns of the Pteris genus, notably Pteris cretica. The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of isolating this target compound. This guide provides a head-to-head comparison of three distinct extraction methodologies: traditional solvent extraction with liquid-liquid partitioning, steam distillation coupled with solvent extraction, and modern ultrasonic-assisted extraction (UAE).

Comparison of Extraction Method Parameters

The following table summarizes the key parameters of the three extraction methods discussed. It is important to note that while these methods have been applied to Pteris cretica, specific yield and purity data for this compound are not available in the cited literature. The comparison is therefore based on the methodological approach and its general applicability to diterpenoid extraction.

ParameterMethod 1: Solvent Extraction & PartitioningMethod 2: Steam Distillation & Solvent ExtractionMethod 3: Ultrasonic-Assisted Extraction (UAE)
Principle Differential solubility of compounds in a series of solvents with varying polarities.Separation of volatile compounds by steam, followed by extraction from the distillate.Use of high-frequency sound waves to disrupt cell walls and enhance solvent penetration.
Plant Material Dried and powdered aerial parts of Pteris cretica.Fresh aerial parts of Pteris cretica.Dried and powdered aerial parts of Pteris cretica.
Primary Solvent(s) 70% aqueous ethanol.Water (for steam), n-hexane, dichloromethane.56.74% aqueous ethanol.[1][2]
Extraction Time Not specified in the initial extraction, followed by partitioning.Not specified.45.94 minutes.[1][2]
Temperature Room temperature for partitioning (assumed).High temperature (steam).74.27 °C.[1][2]
Key Equipment Glassware for extraction and partitioning (e.g., soxhlet, separatory funnels), rotary evaporator.Steam distillation apparatus, extraction funnels.Ultrasonic bath or probe, temperature-controlled water bath.
Selectivity Moderate; separates compounds based on broad polarity differences.High for volatile and semi-volatile compounds.Can be optimized for specific compound classes through solvent and parameter selection.
Reported Application Isolation of pterosins from Pteris cretica.[3]Isolation of volatile compounds (e.g., Pterosin F) from Pteris cretica.[4]Optimized for the extraction of total flavonoids from Pteris cretica, yielding 4.71 ± 0.04%.[1][2]

Experimental Protocols

Method 1: Solvent Extraction with Liquid-Liquid Partitioning

This conventional method relies on the principle of separating compounds based on their differential solubility in a series of immiscible solvents.

Protocol:

  • The aerial parts of Pteris cretica (5 kg) are extracted with 70% (v/v) aqueous ethanol (approximately 60 L).[3]

  • The 70% ethanol extract is concentrated under reduced pressure to yield a residue (803 g).[3]

  • The residue is then subjected to sequential liquid-liquid partitioning with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.[3]

  • Each of the solvent fractions is concentrated to yield the respective extracts (e.g., 108 g of dichloromethane fraction, 154 g of ethyl acetate fraction).[3]

  • Further purification of the target fractions to isolate this compound would typically involve chromatographic techniques such as column chromatography on silica gel or Sephadex.[3]

Method 2: Steam Distillation followed by Solvent Extraction

This method is particularly suited for the extraction of volatile and semi-volatile compounds.

Protocol:

  • Fresh plant material of Pteris cretica is subjected to steam distillation.[4]

  • The steam, carrying the volatile compounds, is condensed.

  • The resulting aqueous distillate is then extracted with organic solvents such as n-hexane and dichloromethane to separate the volatile compounds from the aqueous phase.[4]

  • The organic phase is separated and concentrated to yield the volatile extract.[4]

  • Isolation of specific compounds from this extract is achieved through techniques like column chromatography.[4]

Method 3: Ultrasonic-Assisted Extraction (UAE)

UAE is a modern and efficient extraction technique that utilizes the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process. The following protocol is based on an optimized procedure for flavonoids from Pteris cretica and is presented as a potential high-efficiency method for this compound.

Protocol:

  • Dried powder of Pteris cretica is mixed with the extraction solvent.

  • The optimized extraction parameters are as follows:

    • Ethanol concentration: 56.74%.[1][2]

    • Extraction time: 45.94 minutes.[1][2]

    • Extraction temperature: 74.27 °C.[1][2]

    • Liquid-to-solid ratio: 33.69 mL/g.[1][2]

  • The mixture is subjected to ultrasonication under the specified conditions.

  • Following extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.

  • The crude extract can then be subjected to further purification steps to isolate this compound.

Experimental Workflow Diagrams

Extraction_Workflows cluster_method1 Method 1: Solvent Extraction & Partitioning cluster_method2 Method 2: Steam Distillation & Solvent Extraction cluster_method3 Method 3: Ultrasonic-Assisted Extraction (UAE) m1_start Dried Pteris cretica m1_extract Extract with 70% Ethanol m1_start->m1_extract m1_concentrate Concentrate Extract m1_extract->m1_concentrate m1_partition Liquid-Liquid Partitioning (Petroleum Ether, Dichloromethane, EtOAc, n-BuOH) m1_concentrate->m1_partition m1_fractions Solvent Fractions m1_partition->m1_fractions m1_purify Column Chromatography m1_fractions->m1_purify m1_end Isolated this compound m1_purify->m1_end m2_start Fresh Pteris cretica m2_distill Steam Distillation m2_start->m2_distill m2_condense Condensate (Aqueous Distillate) m2_distill->m2_condense m2_extract Extract with n-Hexane/ Dichloromethane m2_condense->m2_extract m2_concentrate Concentrate Organic Phase m2_extract->m2_concentrate m2_purify Column Chromatography m2_concentrate->m2_purify m2_end Isolated this compound m2_purify->m2_end m3_start Dried Pteris cretica m3_uae Ultrasonic Extraction (56.74% EtOH, 74.27°C, 45.94 min) m3_start->m3_uae m3_filter Filter and Concentrate m3_uae->m3_filter m3_crude Crude Extract m3_filter->m3_crude m3_purify Column Chromatography m3_crude->m3_purify m3_end Isolated this compound m3_purify->m3_end

Caption: Comparative workflow of three extraction methods for this compound.

Concluding Remarks

The selection of an optimal extraction method for this compound depends on several factors, including the desired purity, available equipment, and economic considerations.

  • Solvent extraction followed by liquid-liquid partitioning is a robust and widely used method that allows for the separation of compounds into broad polarity classes, which can simplify subsequent purification steps.

  • Steam distillation is highly selective for volatile compounds and may not be the most efficient method for a diterpenoid like this compound unless it possesses sufficient volatility.

  • Ultrasonic-assisted extraction represents a more modern, rapid, and potentially higher-yielding approach. The optimized conditions for flavonoids from Pteris cretica suggest that UAE could be a highly effective method for extracting this compound, likely reducing extraction time and solvent consumption compared to traditional methods.

References

A Comparative Guide to Benchmarking the Antioxidant Activity of Pterisolic Acid F Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the antioxidant potential of Pterisolic acid F in comparison to established antioxidant standards. While specific experimental data on this compound is not yet widely available, this document outlines the requisite experimental protocols, data presentation formats, and relevant biological pathways to facilitate a thorough and objective assessment.

Quantitative Analysis of Antioxidant Capacity

A direct comparison of the free radical scavenging activity of a test compound against known standards is fundamental in antioxidant research. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the initial free radicals. The results should be presented in a clear, tabular format for straightforward interpretation.

Table 1: Comparative Antioxidant Activity (IC50 Values in µg/mL)

Antioxidant AssayTest Compound (e.g., this compound)TroloxAscorbic AcidButylated Hydroxytoluene (BHT)
DPPH Radical Scavenging Assay Hypothetical ValueReference Value[1]Reference Value[1]Reference Value
ABTS Radical Cation Decolorization Assay Hypothetical ValueReference Value[1]Reference ValueReference Value
Ferric Reducing Antioxidant Power (FRAP) Assay Hypothetical ValueReference Value[1]Reference ValueReference Value

Note: The IC50 values for the standard antioxidants can vary depending on the specific experimental conditions.

Experimental Protocols

Accurate and reproducible experimental design is critical for meaningful comparative analysis. The following are detailed methodologies for two of the most widely accepted assays for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to yellow.[2] The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.[2][3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[2][4]

  • Preparation of Test Samples and Standards: Dissolve this compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution.[2][5] From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a cuvette or a 96-well plate, add a defined volume of the test sample or standard to the DPPH working solution.[2] A blank sample containing only the solvent and the DPPH solution should also be prepared.[3]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes.[2][3]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[2][3]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[6]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is then left to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.[7][8]

  • Preparation of Test Samples and Standards: Prepare serial dilutions of this compound and standard antioxidants in a suitable solvent.

  • Reaction and Measurement: A small volume of the test sample or standard is added to the ABTS•+ working solution. The absorbance is read at 734 nm after a set incubation period (e.g., 6 minutes).[1]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[3]

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant activity screening.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Test Compound (e.g., this compound) and Standards mix Mix Compound/Standard with Reagent prep_compound->mix prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS) prep_reagent->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition and IC50 Values measure->calculate compare Compare IC50 of Test Compound to Standards calculate->compare

Caption: Generalized workflow for in vitro antioxidant assays.

Potential Signaling Pathway of Action

While the precise mechanism of this compound is yet to be elucidated, many phenolic compounds exert their antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response.

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that, under normal conditions, is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators (like some phenolic compounds), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation compound This compound (Hypothesized) compound->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases degradation Proteasomal Degradation keap1_nrf2->degradation targets for nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates

Caption: The Nrf2-ARE antioxidant response pathway.

References

Safety Operating Guide

Safe Disposal of Pterisolic Acid F: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pterisolic acid F could not be located. Therefore, this document provides disposal procedures based on established best practices for handling novel or uncharacterized chemical compounds. It is imperative to treat this compound as a potentially hazardous substance and consult with your institution's Environmental Health and Safety (EHS) office for site-specific protocols.

The proper disposal of any chemical is crucial for laboratory safety and environmental protection. For novel or uncharacterized compounds like this compound, a precautionary approach is essential. The following guidelines are designed to provide researchers, scientists, and drug development professionals with a framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Given the absence of specific toxicity and reactivity data, this compound should be handled with the same precautions as a hazardous chemical of unknown properties.

Assumed Hazard Profile and Handling Precautions

Assumed Hazard Personal Protective Equipment (PPE) Handling Procedures
Toxicity (Oral, Dermal, Inhalation) Chemical-resistant gloves (Nitrile rubber recommended), safety goggles with side shields, and a fully buttoned lab coat.Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling.
Flammability Standard PPE.Keep away from heat, sparks, and open flames. Store in a cool, dry place away from oxidizing agents.
Reactivity Standard PPE.Avoid contact with strong acids, bases, and oxidizing agents. Do not mix with other chemical wastes.
Environmental Hazard Standard PPE.Prevent release into the environment. Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol

The disposal of an uncharacterized compound like this compound must be managed through your institution's hazardous waste program. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity[1][2].

1. Waste Identification and Labeling:

  • Clearly label a dedicated waste container with the words "Hazardous Waste."[3][4]
  • Specify the contents as "this compound." Do not use abbreviations or chemical formulas.[1][3]
  • Include the date of waste generation and the name of the principal investigator or responsible person.

2. Container Selection and Management:

  • Use a sturdy, leak-proof container that is chemically compatible with the compound.[5]
  • Keep the container securely closed except when adding waste.[5]
  • Store the waste container in a designated satellite accumulation area.[4]

3. Segregation of Waste:

  • Do not mix this compound waste with any other chemical waste streams.
  • Segregate it from incompatible materials such as strong acids, bases, and oxidizers.

4. Contacting Environmental Health & Safety (EHS):

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
  • Inform them that this is a novel compound with no available Safety Data Sheet. They may require additional information or analysis before disposal. The cost of any required analysis is typically the responsibility of the generating department[1][6][7].

5. Disposal of Contaminated Materials:

  • Any labware, such as glassware or spatulas, that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.
  • For disposable items, place them in a sealed bag labeled as "Hazardous Waste" with the chemical name.
  • For reusable items, the initial rinsate should be collected and disposed of as hazardous waste.[5]

Disposal Workflow for Uncharacterized Compounds

The following diagram illustrates the logical steps for the proper disposal of a novel or uncharacterized chemical compound like this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_container Containment and Labeling cluster_disposal Disposal Process cluster_end Completion start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from other waste streams ppe->segregate container Select a compatible, leak-proof waste container segregate->container label_waste Label container: 'Hazardous Waste' 'this compound' Date and PI Name container->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs provide_info Provide all known information to EHS contact_ehs->provide_info pickup Arrange for hazardous waste pickup provide_info->pickup end_node Proper Disposal Complete pickup->end_node

Disposal Workflow for this compound

By adhering to these precautionary procedures and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.

References

Essential Safety and Logistics for Handling Pterisolic Acid F

Author: BenchChem Technical Support Team. Date: November 2025

Pterisolic acid F is a natural diterpenoid isolated from the fern Pteris semipinnata.[1] As with any chemical of unknown toxicity, it should be handled with care, assuming it is potentially hazardous. The available information indicates a hazard code of "Xi," signifying it may be an irritant.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must be splash-proof.[2] A face shield should be worn over goggles, especially when there is a risk of splashes or when handling larger quantities.[3][4]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile or neoprene gloves is recommended.[5][6] Gloves must be inspected before use and changed immediately upon contamination or every 30 minutes.[5]
Body Protection Laboratory CoatA long-sleeved, disposable gown or a lab coat made of a low-permeability material should be worn with cuffs tucked into the inner gloves.[3][5]
Respiratory Protection N95 Respirator or higherWhen handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, an N95 respirator is necessary to prevent inhalation of airborne particles.[5][7]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to experimental use.

  • Preparation and Designated Area:

    • Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]

    • Ensure that a safety shower and eyewash station are readily accessible.[8]

    • Assemble all necessary equipment and reagents before starting.

  • Handling the Solid Compound:

    • Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation. The recommended storage temperature is -20°C.[9]

    • Carefully weigh the required amount of the solid compound on a tared weigh paper or in a suitable container within the fume hood.

    • Avoid creating dust.[8] If any material is spilled, follow the spill cleanup procedure outlined below.

  • Solution Preparation:

    • Add the solvent to the solid this compound slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the container is properly sealed or use a condenser to prevent aerosolization.

  • Experimental Use:

    • Keep all containers of this compound clearly labeled and sealed when not in use.

    • When transferring solutions, use appropriate tools such as pipettes with disposable tips.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, gown, inner gloves, goggles, and respirator.

    • Wash hands thoroughly with soap and water after removing PPE.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[2][11]

    • Use separate, clearly labeled, and sealed containers for solid waste, liquid waste, and contaminated sharps.

  • Solid Waste:

    • Includes contaminated gloves, weigh papers, pipette tips, and any other disposable materials.

    • Place these items in a designated, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, chemical-resistant container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal:

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[11]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

Property Value Reference
CAS Number 1401419-90-6[1][9]
Molecular Formula C₂₀H₃₀O₆[1][9]
Molecular Weight 366.45 g/mol [1]
Density 1.4 ± 0.1 g/cm³[1]
Boiling Point 583.6 ± 50.0 °C at 760 mmHg[1]
Storage Temperature -20°C[9]

Visualization: Safe Handling Workflow

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.